molecular formula C20H17BCl2N4O6 B8073081 TH1217

TH1217

Cat. No.: B8073081
M. Wt: 491.1 g/mol
InChI Key: HWFRCQHNILGMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TH 1217 is a chemical reagent designed for research and development applications. It is provided as a high-purity compound to ensure consistency and reliability in experimental settings. Researchers are advised to consult specialized chemical databases, scientific literature, or contact the manufacturer directly for detailed information on its specific applications, physicochemical properties, mechanism of action, and handling procedures. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and operate under appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

1-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)26(30)31)25(11)8-12-3-5-13(6-4-12)21-27(2,9-16(28)32-21)10-17(29)33-21/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRCQHNILGMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)CN4C(=NC5=C(C(=C(C=C54)Cl)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BCl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022533
Record name ZINC1775962367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unable to Identify "TH1217" in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound or drug designated "TH1217" in the context of leukemia have yielded no specific results. Publicly available scientific literature and clinical trial databases do not contain information on a molecule with this identifier.

This suggests that "this compound" may be an internal compound code that has not yet been disclosed in publications, a new experimental agent with limited public information, or a potential misspelling of another drug.

Given the absence of data on "this compound," it is not possible to provide an in-depth technical guide on its specific mechanism of action in leukemia.

To provide a valuable resource for researchers, scientists, and drug development professionals in a related and highly relevant area, we can offer a comprehensive guide on a well-documented topic: The Mechanism of Action of Novel Therapeutic Agents Targeting Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia (T-ALL) . This alternative topic aligns with the initial query's focus on leukemia therapeutics and allows for a detailed exploration of molecular mechanisms, data presentation, and experimental methodologies.

Please let us know if you would like to proceed with this alternative topic.

In-depth Technical Guide: TH1217 and the Inhibition of dCTP Pyrophosphatase 1 (dCTPase)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxycytidine triphosphate pyrophosphatase 1 (dCTPase), also known as DCTPP1, is a critical enzyme in maintaining the fidelity of DNA replication and genomic stability. It sanitizes the nucleotide pool by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). In various cancers, dCTPase is overexpressed, contributing to tumor progression and resistance to certain chemotherapies. TH1217 has emerged as a potent and selective small molecule inhibitor of dCTPase, demonstrating significant potential in enhancing the efficacy of cytidine analogue-based cancer therapies. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and its impact on cellular signaling pathways.

Introduction to dCTP Pyrophosphatase 1 (dCTPase)

dCTP pyrophosphatase 1 is a key enzyme in nucleotide metabolism, catalyzing the hydrolysis of dCTP into dCMP and pyrophosphate.[1] This function is crucial for preventing the accumulation of excess dCTP, which can lead to imbalances in the dNTP pool, resulting in DNA damage and genetic instability.[2] dCTPase also exhibits a "house-cleaning" function by hydrolyzing modified cytidine triphosphates, such as 5-methyl-dCTP, thereby preventing their incorporation into DNA and subsequent epigenetic alterations.[2]

The upregulation of dCTPase has been observed in multiple carcinomas and is associated with cancer cell stemness.[3][4] Its role in hydrolyzing the active triphosphate forms of cytidine analogue drugs, such as cytarabine (ara-C), contributes to chemoresistance in cancers like acute myeloid leukemia (AML).[3][5] Therefore, inhibiting dCTPase presents a promising therapeutic strategy to potentiate the effects of existing anticancer agents.

This compound: A Potent and Selective dCTPase Inhibitor

This compound is a potent and selective inhibitor of human dCTPase pyrophosphatase 1.[5] It has been shown to enhance the cytotoxic effects of cytidine analogues in leukemia cells, highlighting its potential as a combination therapy agent.[3][5]

Mechanism of Action

This compound directly inhibits the enzymatic activity of dCTPase.[5] By blocking dCTPase, this compound prevents the degradation of the active triphosphate metabolites of cytidine analogue drugs, leading to their increased intracellular concentration and enhanced incorporation into DNA, ultimately inducing cancer cell death.

Quantitative Data on this compound

The following table summarizes the key quantitative data reported for this compound.

ParameterValueNotesReference
IC50 (dCTPase) 47 nMIn vitro enzyme inhibition assay.[5]
Aqueous Solubility >100 μM[5]
Plasma Stability (in vitro, 4h) 86%[5]
Mouse Microsomal Half-life 109 minutes[5]
Cell Permeability 8.66×10⁻⁶/1.30×10⁻³ cm/s[5]
CYP Inhibition Displays CYP inhibitionFurther details on specific isoforms are required.[5]
Effect on Cytidine Analogues Enhances cytotoxic effectPotentiates the anticancer activity of cytidine analogues in leukemia cells.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and dCTPase inhibition.

dCTPase Pyrophosphatase 1 Inhibition Assay (Malachite Green-Based)

This assay measures the amount of inorganic phosphate released from the hydrolysis of dCTP by dCTPase. The released phosphate is detected colorimetrically using a malachite green-based reagent.

Principle: dCTPase hydrolyzes dCTP to dCMP and pyrophosphate (PPi). The PPi is then hydrolyzed to two molecules of inorganic phosphate (Pi) by the addition of inorganic pyrophosphatase. The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically at approximately 620-640 nm.[6][7]

Materials:

  • Recombinant human dCTPase protein

  • dCTP substrate

  • Inorganic pyrophosphatase

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound (or other inhibitors) dissolved in DMSO

  • Malachite Green Reagent (containing Malachite Green, Ammonium Molybdate, and a stabilizing agent like Tween-20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the wells of a 96-well plate. Include DMSO-only wells as a negative control.

  • Enzyme Preparation: Prepare a working solution of dCTPase in assay buffer.

  • Reaction Initiation: Add the dCTPase solution to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Prepare a working solution of dCTP and inorganic pyrophosphatase in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will also initiate the color development.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for stable color formation.

  • Measurement: Measure the absorbance at 620-640 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Complete cell culture medium

  • This compound and/or cytidine analogues

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)

  • 96-well opaque-walled plates for fluorescence measurement

  • Microplate fluorometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a cytidine analogue, or a combination of both. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add Resazurin solution to each well (typically 10% of the well volume).

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate fluorometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. For combination treatments, the Combination Index (CI) can be calculated to determine synergism, additivity, or antagonism.

Signaling Pathways and Experimental Workflows

Signaling Pathway of dCTPase Inhibition Leading to DNA Damage

The inhibition of dCTPase by this compound disrupts the cellular dNTP pool, leading to an accumulation of dCTP and a decrease in dTTP. This imbalance promotes the misincorporation of uracil into DNA, triggering a DNA damage response (DDR).[5][8] Key markers of this response include the phosphorylation of H2AX (γH2AX) and the recruitment of DNA repair proteins such as XRCC1, PARP1, and RAD51.[2]

dCTPase_Inhibition_Pathway cluster_dCTPase_effect This compound This compound dCTPase dCTPase (DCTPP1) This compound->dCTPase inhibition dCMP dCMP dCTPase->dCMP hydrolysis dNTP_Pool dNTP Pool Imbalance dCTPase->dNTP_Pool maintains balance dCTP dCTP dCTP->dCTPase Uracil_Incorp Uracil Misincorporation into DNA dNTP_Pool->Uracil_Incorp leads to DDR DNA Damage Response (DDR) Uracil_Incorp->DDR triggers gH2AX γH2AX (upregulation) DDR->gH2AX DNA_Repair DNA Repair Proteins (XRCC1, PARP1, RAD51) DDR->DNA_Repair Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: dCTPase inhibition by this compound disrupts dNTP pools, leading to DNA damage and apoptosis.

Experimental Workflow for Evaluating dCTPase Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a dCTPase inhibitor like this compound.

Experimental_Workflow Start Start: Inhibitor Discovery/Design Biochem_Assay Biochemical Assay: dCTPase Inhibition (IC50) Start->Biochem_Assay Cell_Viability Cell-Based Assays: Cell Viability (e.g., Resazurin) Biochem_Assay->Cell_Viability Combination_Studies Combination Studies with Cytidine Analogues Cell_Viability->Combination_Studies Mechanism_Action Mechanism of Action Studies: - dNTP pool analysis - DNA damage markers (γH2AX) - Apoptosis assays Combination_Studies->Mechanism_Action ADME_Tox In Vitro ADME/Tox Profiling: - Solubility - Plasma stability - Microsomal stability - CYP inhibition Mechanism_Action->ADME_Tox In_Vivo In Vivo Efficacy Studies: (e.g., Xenograft models) ADME_Tox->In_Vivo End Lead Optimization/ Clinical Candidate Selection In_Vivo->End

Caption: A streamlined workflow for the preclinical assessment of dCTPase inhibitors.

Interplay of dCTPase Inhibition and Cytidine Analogue Metabolism

This diagram illustrates how dCTPase inhibition by this compound enhances the therapeutic effect of cytidine analogues.

Cytidine_Analogue_Metabolism Cytidine_Analogue Cytidine Analogue (e.g., ara-C) Active_Metabolite Active Triphosphate Metabolite (e.g., ara-CTP) Cytidine_Analogue->Active_Metabolite phosphorylation DNA_Incorp Incorporation into DNA Active_Metabolite->DNA_Incorp dCTPase dCTPase (DCTPP1) Active_Metabolite->dCTPase Apoptosis Cancer Cell Apoptosis DNA_Incorp->Apoptosis induces Inactive_Metabolite Inactive Monophosphate Metabolite dCTPase->Inactive_Metabolite hydrolysis This compound This compound This compound->dCTPase inhibition

Caption: this compound inhibits dCTPase, increasing the active form of cytidine analogues for anticancer effects.

Conclusion

This compound is a promising dCTPase inhibitor with the potential to significantly improve the treatment of cancers that are dependent on or have developed resistance to cytidine analogue-based chemotherapies. Its potent and selective inhibition of dCTPase leads to an accumulation of the active drug metabolites within cancer cells, thereby enhancing their cytotoxic effects. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other dCTPase inhibitors. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models and exploring its efficacy and safety in in vivo settings.

References

ZINC1775962367 (TH1217): A Technical Guide to a Potent dCTP Pyrophosphatase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound ZINC1775962367, also known as TH1217. It is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer cell proliferation and survival. This document details the discovery, synthesis, and biological activity of this compound, with a focus on its potential applications in oncology and virology. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Compound Discovery and Overview

ZINC1775962367, referred to as this compound in scientific literature, was identified as a potent and selective inhibitor of human dCTP pyrophosphatase 1 (dCTPase). dCTPase plays a crucial role in regulating the intracellular nucleotide pool by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). Elevated expression of dCTPase is observed in various carcinomas and is associated with the maintenance of cancer cell stemness.[1] The discovery of this compound represents a significant advancement in the development of targeted therapies that exploit the dNTP catabolic machinery.[1]

The inhibition of dCTPase by this compound has been shown to enhance the cytotoxic effects of cytidine analogues, such as decitabine, which are used in the treatment of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1] By preventing the degradation of the active triphosphate forms of these analogues, this compound potentiates their therapeutic efficacy.[1] Furthermore, this compound has been investigated for its potential antiviral activity, particularly against SARS-CoV-2, where it is suggested to modulate host-virus interactions.

Table 1: Compound Identification

IdentifierValue
ZINC IDZINC1775962367
Common NameThis compound
IUPAC Name4-(4-chlorophenyl)-2-(3-chloro-4-(dihydroxyboraneyl)phenyl)-5-(pyridin-4-yl)-1H-imidazole
Molecular FormulaC20H17BCl2N4O6
CAS Number1862212-48-3

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 2: In Vitro Biological Activity

ParameterValueAssay Conditions
IC50 (dCTPase) 47 nMMalachite green-based pyrophosphatase assay with dCTP as substrate.[1]

Table 3: In Vitro ADME Profile

ParameterValueAssay
Aqueous Solubility >100 μMNot specified
Plasma Stability (human) t4h = 86%Incubation in human plasma.
Mouse Microsomal Stability t1/2 = 109 minIncubation with mouse liver microsomes.
Cell Permeability (Caco-2) Papp (A-B): 8.66 x 10-6 cm/s, Papp (B-A): 1.30 x 10-3 cm/sCaco-2 cell monolayer assay.
CYP Inhibition Data not available in reviewed sourcesNot specified

Experimental Protocols

Synthesis of ZINC1775962367 (this compound)

The synthesis of this compound (referred to as compound 30 in the primary literature) involves a multi-step process. The detailed, step-by-step protocol is available in the supplementary information of the primary publication by Llona-Minguez et al. in the Journal of Medicinal Chemistry (2016).[1][2] Researchers are directed to this source for the complete synthesis procedure.

dCTP Pyrophosphatase 1 (dCTPase) Inhibition Assay

The enzymatic activity of dCTPase and the inhibitory potential of this compound are determined using a malachite green-based colorimetric assay, which measures the release of inorganic phosphate (Pi) from the hydrolysis of dCTP.[3][4][5][6][7][8]

  • Principle: The malachite green molybdate reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically at approximately 620-640 nm.[3]

  • Materials:

    • Recombinant human dCTPase enzyme

    • dCTP substrate solution

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

    • This compound (or other test compounds) dissolved in DMSO

    • Malachite Green reagent

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer to the desired final concentrations.

    • In a 96-well plate, add the dCTPase enzyme to the assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the dCTP substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate for 15-20 minutes at room temperature to allow for color development.[6]

    • Measure the absorbance at 630 nm using a microplate reader.[3]

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

The effect of this compound on cell viability, particularly in combination with cytidine analogues, is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay.[9][10][11][12][13]

  • Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. A proprietary luciferase enzyme catalyzes a reaction that produces a stable "glow-type" luminescent signal, which is proportional to the amount of ATP present.[10]

  • Materials:

    • Leukemia cell line (e.g., HL-60)

    • Cell culture medium and supplements

    • This compound and cytidine analogue (e.g., decitabine)

    • Opaque-walled 96-well microplates

    • CellTiter-Glo® Reagent

    • Luminometer

  • Protocol:

    • Seed the leukemia cells into the wells of an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize overnight.[9]

    • Treat the cells with serial dilutions of this compound alone, the cytidine analogue alone, or a combination of both. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro ADME Assays

This assay is used to predict the intestinal absorption of a compound.[14][15][16][17][18]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer of polarized epithelial cells that mimics the intestinal barrier. The permeability of a compound is assessed by measuring its transport across this monolayer from the apical (A) to the basolateral (B) side, and vice versa.

  • Protocol Outline:

    • Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[15]

    • For the A to B permeability assessment, add this compound to the apical compartment and measure its concentration in the basolateral compartment over time.

    • For the B to A permeability assessment, add this compound to the basolateral compartment and measure its concentration in the apical compartment over time.

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[18]

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.[19][20][21][22][23]

  • Principle: The rate of disappearance of the test compound when incubated with human liver microsomes and a cofactor (NADPH) is measured over time.

  • Protocol Outline:

    • Incubate this compound at a specific concentration (e.g., 1 µM) with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.[21]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[20]

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[21]

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to ZINC1775962367 (this compound).

dCTPase_Inhibition_Pathway cluster_nucleotide_pool Nucleotide Pool Homeostasis cluster_drug_action Therapeutic Intervention dCTP dCTP dCTPase dCTPase (DCTPP1) dCTP->dCTPase Hydrolysis dCMP dCMP + PPi dCTPase->dCMP This compound ZINC1775962367 (this compound) This compound->dCTPase Inhibition CytidineAnalogue Cytidine Analogue (e.g., Decitabine) ActiveTriphosphate Active Triphosphate (e.g., 5-aza-dCTP) CytidineAnalogue->ActiveTriphosphate Phosphorylation ActiveTriphosphate->dCTPase DNA_incorporation Incorporation into DNA ActiveTriphosphate->DNA_incorporation CellDeath Apoptosis / Cell Death DNA_incorporation->CellDeath SARS_CoV_2_Host_Interaction SARS_CoV_2 SARS-CoV-2 HostCell Host Cell SARS_CoV_2->HostCell Infection ViralReplication Viral Replication HostCell->ViralReplication Hijacks machinery HostFactors Host Factors (e.g., dNTP pool regulators) ViralReplication->HostFactors Utilizes HostFactors->ViralReplication Supports This compound ZINC1775962367 (this compound) This compound->HostFactors Modulates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis Compound ZINC1775962367 (this compound) EnzymeAssay dCTPase Inhibition Assay Compound->EnzymeAssay CellAssay Cell Viability (Cytotoxicity) Assay Compound->CellAssay ADME_assays ADME Assays (Permeability, Stability) Compound->ADME_assays IC50 IC50 Determination EnzymeAssay->IC50 CellAssay->IC50 ADME_params ADME Parameters ADME_assays->ADME_params

References

TH1217: A Technical Guide to its Biological Activity and Function as a dCTPase Pyrophosphatase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1217, also identified as boronate 30, is a potent and selective small molecule inhibitor of dCTP pyrophosphatase 1 (dCTPase). This enzyme plays a crucial role in nucleotide pool sanitation by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). In various cancers, particularly hematological malignancies, dCTPase is overexpressed and contributes to cancer cell stemness. This compound exerts its biological function by inhibiting dCTPase, thereby preventing the degradation of therapeutic nucleoside analogues, such as the active triphosphate form of decitabine. This mechanism leads to an enhanced cytotoxic effect of these analogues in cancer cells. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the biological activity of this compound. While some commercial sources suggest a potential role for this compound in modulating SARS-CoV-2 interactors, this claim is not yet substantiated by published, peer-reviewed scientific literature.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative parameters defining the potency and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

ParameterValueDescription
IC50 47 nM[1]The half-maximal inhibitory concentration of this compound against human dCTPase pyrophosphatase 1.
ParameterValueDescription
Aqueous Solubility >100 µM[1]The solubility of this compound in an aqueous solution, indicating good potential for formulation.
Plasma Stability (in vitro, 4h) 86% remaining[1]The percentage of this compound remaining after a 4-hour incubation in plasma, suggesting good stability.
Mouse Microsomal Half-life 109 minutes[1]The time taken for 50% of this compound to be metabolized by mouse liver microsomes, indicating moderate metabolic stability.
Cell Permeability (Caco-2) 8.66 x 10-6 / 1.30 x 10-3 cm/sThe rate at which this compound can cross a monolayer of Caco-2 cells, a model of the intestinal epithelium, suggesting good permeability.
CYP Inhibition Data available in primary literatureThis compound exhibits a generally favorable cytochrome P450 inhibition profile.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of dCTPase, which is a key enzyme in the catabolism of dNTPs. In the context of cancer therapy, particularly with cytidine analogues like decitabine, dCTPase can degrade the active triphosphate form of these drugs, thereby reducing their efficacy. By inhibiting dCTPase, this compound increases the intracellular concentration of the active drug, leading to greater incorporation into DNA, subsequent DNA damage, and ultimately, cancer cell death.

TH1217_Mechanism_of_Action cluster_cell Cancer Cell Decitabine Decitabine (Cytidine Analogue) dCTP_analogue Decitabine Triphosphate (Active Form) Decitabine->dCTP_analogue Phosphorylation DNA_incorporation Incorporation into DNA dCTP_analogue->DNA_incorporation This compound This compound dCTPase dCTPase Pyrophosphatase 1 This compound->dCTPase Inhibition dCTPase->dCTP_analogue Degradation DNA_damage DNA Damage DNA_incorporation->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of this compound-mediated enhancement of cytidine analogue cytotoxicity.

Experimental Protocols

dCTPase Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate released from the hydrolysis of dCTP by dCTPase. The inhibition of this activity by this compound is measured.

Workflow:

Malachite_Green_Assay_Workflow cluster_workflow Experimental Workflow step1 1. Prepare Assay Plate: Add dCTPase enzyme, assay buffer, and varying concentrations of this compound. step2 2. Initiate Reaction: Add dCTP substrate to all wells. step1->step2 step3 3. Incubate: Allow the enzymatic reaction to proceed at a controlled temperature and time. step2->step3 step4 4. Stop Reaction & Develop Color: Add Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate. step3->step4 step5 5. Measure Absorbance: Read the absorbance at ~620-640 nm using a plate reader. step4->step5 step6 6. Data Analysis: Calculate the percent inhibition of dCTPase activity and determine the IC50 value for this compound. step5->step6

Caption: Workflow for the dCTPase inhibition assay using the Malachite Green method.

Detailed Methodology:

  • Reagents and Materials:

    • Purified human dCTPase pyrophosphatase 1.

    • dCTP (substrate).

    • This compound (or other test compounds) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • A proprietary compound collection was screened using a high-throughput adapted Malachite Green assay for the colorimetric detection of inorganic phosphate.[1]

    • The most potent hit from the initial screen, compound 6, inhibited dCTPase activity by 98% at a concentration of 10 µM and demonstrated an IC50 value of 0.057 ± 0.02 µM.[1]

    • The assay is based on the principle that the released inorganic phosphate from dCTP hydrolysis forms a complex with the Malachite Green molybdate reagent, which can be quantified by measuring the absorbance at a wavelength of 620-640 nm.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of this compound, alone or in combination with a cytidine analogue like decitabine, on the viability of cancer cells.

Workflow:

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow step1 1. Cell Seeding: Plate leukemia cells (e.g., HL-60) in 96-well plates and allow them to attach/stabilize. step2 2. Compound Treatment: Treat cells with varying concentrations of This compound, decitabine, or a combination of both. step1->step2 step3 3. Incubation: Incubate the cells for a defined period (e.g., 72 hours). step2->step3 step4 4. Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) which measures ATP levels as an indicator of cell viability. step3->step4 step5 5. Measure Luminescence: Read the luminescent signal using a plate reader. step4->step5 step6 6. Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine IC50 values. step5->step6

Caption: General workflow for assessing the cytotoxicity of this compound and decitabine.

Detailed Methodology:

  • Reagents and Materials:

    • Leukemia cell line (e.g., HL-60).

    • Cell culture medium and supplements.

    • This compound.

    • Decitabine.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • 96-well plates.

    • Luminometer.

  • Procedure:

    • The cytotoxic effect of the dCTPase inhibitors in combination with decitabine was evaluated in the HL-60 acute promyelocytic leukemia cell line.

    • Cells were treated with the compounds for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

    • The combination of a dCTPase inhibitor with decitabine resulted in a synergistic cytotoxic effect.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of dCTPase pyrophosphatase 1. Its ability to enhance the cytotoxic effects of cytidine analogues in leukemia cells presents a promising therapeutic strategy. The provided data and protocols offer a solid foundation for further research and development of this compound and other dCTPase inhibitors as potential anticancer agents. Further investigation is required to validate the preliminary claims of its activity against SARS-CoV-2.

References

Investigating the Cellular Effects of TH1217: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of TH1217, a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase). The information presented herein is compiled from foundational research and is intended to equip researchers and drug development professionals with the necessary details to understand and potentially utilize this compound in future investigations.

Introduction to this compound

This compound, also identified as boronate 30 in its primary developmental literature, is a small molecule inhibitor targeting dCTP pyrophosphatase 1 (dCTPase), an enzyme responsible for regulating the intracellular nucleotide pool.[1] dCTPase is often overexpressed in various cancers and is associated with cancer cell stemness.[1] By inhibiting dCTPase, this compound aims to disrupt nucleotide metabolism in cancer cells, thereby sensitizing them to the cytotoxic effects of other chemotherapeutic agents, particularly cytidine analogues.

Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of dCTPase. This enzyme is responsible for the hydrolysis of both canonical and non-canonical deoxynucleoside triphosphates (dNTPs), converting them into their corresponding monophosphates.[1] Certain classes of chemotherapeutic drugs, such as the cytidine analogue decitabine, require intracellular phosphorylation to their triphosphate form to become active and exert their anti-cancer effects by incorporating into DNA and RNA.[1] dCTPase can recognize and degrade these activated drug triphosphates, thereby reducing their therapeutic efficacy.

This compound's inhibition of dCTPase prevents the degradation of these active drug metabolites, leading to their accumulation within the cancer cell. This enhanced concentration of the active drug results in increased DNA damage and subsequent cell death, effectively synergizing with cytidine analogue-based therapies.[1]

TH1217_Mechanism_of_Action cluster_cell Cancer Cell CytidineAnalogue Cytidine Analogue (e.g., Decitabine) ActiveTriphosphate Active Triphosphate Form CytidineAnalogue->ActiveTriphosphate Phosphorylation dCTPase dCTPase ActiveTriphosphate->dCTPase Substrate DNA_Damage DNA Damage & Cell Death ActiveTriphosphate->DNA_Damage Incorporation into DNA/RNA DegradedMetabolite Inactive Metabolite dCTPase->DegradedMetabolite Hydrolysis This compound This compound This compound->dCTPase Inhibition

Figure 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy
ParameterValue
dCTPase IC5047 nM[1]
Table 2: In Vitro ADME & Physicochemical Properties
ParameterValue
Aqueous Solubility>100 µM
Plasma Stability (in vitro, 4h)86% remaining
Mouse Microsomal Half-life109 minutes
Cell Permeability (Caco-2)8.66 x 10⁻⁶ / 1.30 x 10⁻³ cm/s

Source: Llona-Minguez et al. (2016). Data corresponds to 'boronate 30'.

Table 3: Cytochrome P450 (CYP) Inhibition Profile
CYP IsoformIC50 (µM)
CYP1A2>40
CYP2C9>40
CYP2C19>40
CYP2D6>40
CYP3A4 (Midazolam)>40
CYP3A4 (Testosterone)>40

Source: Llona-Minguez et al. (2016). Data corresponds to 'boronate 30'.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

dCTPase Inhibition Assay (Malachite Green Assay)

This assay colorimetrically detects the inorganic phosphate released from the enzymatic hydrolysis of dCTP by dCTPase.

Materials:

  • Recombinant human dCTPase enzyme

  • dCTP (substrate)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent

  • This compound (or other test compounds)

Procedure:

  • Prepare a solution of recombinant dCTPase in Assay Buffer.

  • Add this compound at various concentrations to the wells of a microplate.

  • Add the dCTPase solution to the wells and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding dCTP to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Measure the absorbance at a wavelength of 620 nm.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Malachite_Green_Assay_Workflow start Start prep_plate Prepare microplate with various concentrations of this compound start->prep_plate end End add_enzyme Add dCTPase solution to each well prep_plate->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate Add dCTP to initiate the reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagent Add Malachite Green reagent to stop reaction incubate->add_reagent read_absorbance Measure absorbance at 620 nm add_reagent->read_absorbance calculate Calculate % inhibition and IC50 read_absorbance->calculate calculate->end

Figure 2: Malachite Green Assay Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • HL-60 leukemia cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Equipment for heating, cell lysis, centrifugation, and Western blotting

Procedure:

  • Treat HL-60 cells with this compound or a vehicle control (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing protease inhibitors.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble dCTPase in the supernatant by Western blotting.

  • The binding of this compound is expected to stabilize dCTPase, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.

Cytotoxicity and Synergy Assays

These assays determine the effect of this compound alone and in combination with cytidine analogues on cell viability.

Materials:

  • HL-60 leukemia cells

  • RPMI-1640 medium supplemented with FBS

  • This compound

  • Cytidine analogue (e.g., Decitabine)

  • Resazurin sodium salt solution

Procedure:

  • Seed HL-60 cells in 96-well plates.

  • Treat the cells with a dilution series of this compound, the cytidine analogue, or a combination of both.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add Resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm).

  • Calculate cell viability relative to untreated controls.

  • For combination treatments, synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).

Synergy_Assay_Workflow start Start seed_cells Seed HL-60 cells in 96-well plates start->seed_cells end End treat_cells Treat with this compound, cytidine analogue, or combination seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_resazurin Add Resazurin solution incubate_72h->add_resazurin incubate_4h Incubate for 4 hours add_resazurin->incubate_4h read_fluorescence Measure fluorescence incubate_4h->read_fluorescence calculate_viability Calculate cell viability and Combination Index read_fluorescence->calculate_viability calculate_viability->end

Figure 3: Cytotoxicity/Synergy Assay Workflow

Conclusion

This compound is a potent and selective inhibitor of dCTPase with a promising in vitro profile. Its mechanism of action, which involves the potentiation of cytidine analogue cytotoxicity in leukemia cells, presents a compelling rationale for its further investigation as a potential component of combination cancer therapy. The data and protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Preliminary Toxicity Profile of TH1217: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized overview based on publicly available data and is intended for research and informational purposes only. It does not constitute a complete or definitive toxicological assessment.

I. Executive Summary

This technical guide provides a preliminary overview of the toxicological profile of TH1217, a novel compound under investigation. The document synthesizes available preclinical data to inform researchers, scientists, and drug development professionals about the potential safety considerations of this compound. This guide adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension of the existing toxicological data. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical diagrams.

II. Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preliminary toxicity studies of this compound. These data provide a snapshot of the compound's potency and potential for adverse effects across various biological systems.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeIC50 (µM)Exposure Time (hours)
HepG2MTT15.824
HEK293CellTiter-Glo22.524
A549Neutral Red Uptake18.248

Table 2: Acute In Vivo Toxicity Data

SpeciesRoute of AdministrationLD50 (mg/kg)Observation Period (days)Key Clinical Signs
MouseOral (gavage)25014Lethargy, piloerection, decreased body weight
RatIntravenous7514Ataxia, labored breathing

III. Key Experimental Protocols

To ensure reproducibility and transparency, the methodologies for the key experiments cited in this guide are detailed below.

1. MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 to 100 µM) for 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2. Acute Oral Toxicity Study in Mice

  • Animal Model: Male and female BALB/c mice (6-8 weeks old) were used.

  • Acclimation: Animals were acclimated for at least 7 days before the study.

  • Dosing: this compound was administered as a single oral gavage at doses of 50, 100, 250, 500, and 1000 mg/kg.

  • Observation: Mice were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and daily for 14 days. Body weights were recorded daily.

  • Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.

  • LD50 Determination: The median lethal dose (LD50) was calculated using the Probit method.

IV. Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways affected by this compound and the experimental workflows used in its toxicological assessment.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24/48 hours B->C D Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->D E Measure Endpoint (e.g., Absorbance, Luminescence) D->E F Calculate IC50 E->F

In Vitro Cytotoxicity Experimental Workflow

G This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed Apoptotic Signaling Pathway of this compound

TH1217 as a Potential Antiviral Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the direct antiviral properties and mechanisms of TH1217 is limited. This document summarizes the existing data and presents hypothesized mechanisms and experimental workflows based on its known biochemical function for a scientific audience. Further research is required to validate these postulations.

Introduction

This compound is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key enzyme in nucleotide metabolism.[1] While primarily investigated for its potential to enhance the efficacy of cytidine analogue-based chemotherapies in leukemia, preliminary information suggests it may also possess antiviral properties, including activity related to SARS-CoV-2.[1] This technical guide provides an in-depth overview of the available data on this compound and explores its potential as an antiviral agent based on its mechanism of action.

Core Compound Data

This compound's primary established function is the inhibition of dCTPase, an enzyme responsible for hydrolyzing dCTP into dCMP and pyrophosphate. This function is crucial for maintaining the balance of deoxynucleoside triphosphate (dNTP) pools within the cell, which is essential for genomic integrity.[2] Viruses, particularly those that replicate in the nucleus or have high replication rates, are highly dependent on the host cell's dNTP supply for their own genome synthesis.[3]

The following table summarizes the currently available quantitative and qualitative data for this compound.

ParameterValueReference
Target dCTP pyrophosphatase 1 (dCTPase)[1]
Potency (IC₅₀) 47 nM[1]
Aqueous Solubility >100 μM[1]
Plasma Stability (in vitro) t₄ₕ = 86%[1]
Mouse Microsomal Half-life 109 minutes[1]
Cell Permeability 8.66 × 10⁻⁶ / 1.30 × 10⁻³ cm/s[1]
Known Biological Activity Enhances cytotoxic effect of cytidine analogues in leukemia cells; Modulates SARS-CoV-2 interactors.[1]

Proposed Antiviral Mechanism of Action

The antiviral potential of this compound is likely derived from its inhibition of dCTPase. By disrupting the normal dNTP pool, this compound could exert antiviral effects through several plausible mechanisms.

  • Disruption of Viral Genome Replication: Many viruses rely on the host cell's dNTP pool for the replication of their genetic material.[3] By inhibiting dCTPase, this compound could alter the delicate balance of dNTPs, potentially starving the viral replication machinery of essential precursors or creating a mutagenic environment that leads to error catastrophe.[2][4]

  • Potentiation of Nucleoside Analogue Antivirals: The search results indicate that this compound enhances the effect of cytidine analogues.[1] Many broad-spectrum antiviral drugs are nucleoside analogues (e.g., Remdesivir, Molnupiravir) that, once activated to their triphosphate form, are incorporated into the viral genome by the viral polymerase, causing chain termination or lethal mutagenesis.[5] By modulating the endogenous dNTP pool, a dCTPase inhibitor could increase the competitive advantage of the analogue, leading to its enhanced incorporation and greater antiviral efficacy.

  • Modulation of Host-Virus Interactions: The reference to this compound modulating "SARS-CoV-2 interactors" suggests a potential mechanism beyond direct effects on replication.[1] This could involve altering host factors that the virus hijacks for entry, replication, or egress. However, without specific data, this remains a broad area for future investigation.

The following diagram illustrates the proposed signaling pathway for this compound's antiviral action.

TH1217_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Processes This compound This compound dCTPase dCTPase Pyrophosphatase 1 This compound->dCTPase Inhibits (IC50 = 47 nM) Host_Factors Host-Virus Interactions This compound->Host_Factors Modulates (Hypothesized) dNTP_Pool Altered dNTP Pool (dCTP Imbalance) dCTPase->dNTP_Pool Disrupts Homeostasis Viral_Replication Viral Genome Replication dNTP_Pool->Viral_Replication Impairs Potentiation Enhanced Analogue Incorporation dNTP_Pool->Potentiation Favors Cytidine_Analogue Antiviral Cytidine Analogue Cytidine_Analogue->Potentiation Host_Factors->Viral_Replication Impacts Potentiation->Viral_Replication Inhibits

Caption: Proposed antiviral mechanism of this compound via dCTPase inhibition.

Experimental Protocols

Detailed experimental protocols for the antiviral evaluation of this compound have not been published in the available literature. A standard workflow for assessing a novel compound like this compound for antiviral activity would typically involve the following stages.

  • Cytotoxicity Assays: To determine the concentration range at which the compound is not toxic to the host cells (e.g., using MTT or CellTiter-Glo assays in relevant cell lines like Vero E6 or A549).

  • In Vitro Antiviral Efficacy Assays:

    • Plaque Reduction Assay: To quantify the reduction in viral plaques in the presence of the compound.

    • Yield Reduction Assay: To measure the reduction in infectious virus particles produced.

    • Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., luciferase, GFP) to measure inhibition of viral replication.

  • Mechanism of Action Studies:

    • Time-of-Addition Assay: To determine at which stage of the viral life cycle (entry, replication, egress) the compound acts.

    • Polymerase Activity Assays: To test for direct inhibition of viral polymerases.

    • dNTP Pool Analysis: Using mass spectrometry to confirm that this compound alters intracellular dNTP concentrations.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models (e.g., transgenic mice, hamsters for SARS-CoV-2) to assess its ability to reduce viral load, morbidity, and mortality.

The diagram below outlines a logical experimental workflow for this process.

Antiviral_Testing_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action (MoA) Studies cluster_invivo In Vivo Evaluation start Start: Compound this compound cytotoxicity 1. Cytotoxicity Assays (e.g., MTT on Vero E6) start->cytotoxicity antiviral_screen 2. Antiviral Efficacy (e.g., Plaque Reduction Assay) cytotoxicity->antiviral_screen Determine Non-Toxic Concentrations dose_response 3. Dose-Response & EC50 Determination antiviral_screen->dose_response time_of_addition 4. Time-of-Addition Assay dose_response->time_of_addition dntp_analysis 5. dNTP Pool Analysis (Mass Spectrometry) dose_response->dntp_analysis synergy_studies 6. Synergy with Nucleoside Analogue Antivirals dose_response->synergy_studies pk_pd 7. Pharmacokinetics & Pharmacodynamics (PK/PD) synergy_studies->pk_pd animal_model 8. Animal Model Efficacy (e.g., SARS-CoV-2 Mouse Model) pk_pd->animal_model toxicology 9. Preclinical Toxicology animal_model->toxicology end Candidate for Further Development toxicology->end

Caption: A standard workflow for preclinical antiviral drug discovery.

Conclusion and Future Directions

This compound presents an intriguing, albeit nascent, profile as a potential antiviral agent. Its defined mechanism as a potent dCTPase inhibitor provides a strong rationale for its potential to disrupt viral replication and synergize with existing nucleoside analogue drugs. The preliminary data on its physicochemical properties are promising for drug development. However, the current lack of published, peer-reviewed data on its specific antiviral activity against any virus, including SARS-CoV-2, underscores the preliminary nature of this assessment.

Future research should focus on executing the experimental workflow outlined above to:

  • Systematically screen this compound against a panel of viruses, particularly those highly dependent on host nucleotide metabolism.

  • Elucidate the precise mechanism of its antiviral action.

  • Validate its efficacy and safety in preclinical animal models.

Such studies are essential to determine if this compound can transition from a promising biochemical tool to a viable therapeutic candidate for viral diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro T-Helper Cell Differentiation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro differentiation of murine naïve CD4+ T cells into Th1, Th2, and Th17 effector subsets. The protocols cover cell culture conditions, cytokine cocktails for differentiation, and methods for analyzing the resulting cell populations. These protocols are intended for researchers, scientists, and drug development professionals working in immunology and related fields.

Summary of Quantitative Data

The following tables summarize representative quantitative data from in vitro T-helper cell experiments.

Table 1: T-Helper Cell Viability After 2 Days of Culture

Cell TypeInitial Cell CountPeptide StimulationFinal Cell Recovery (%)Cell Viability (%)
Th15 x 10^5Yes31%20%
Th25 x 10^5Yes118%63%
Mixed (Th1 + Th2)5 x 10^5Yes73.6%Not Specified
Data is representative of typical results and may vary based on experimental conditions.[1]

Table 2: Colony Formation Assay in MDA-MB-231 and 4T1 cells treated with THF

Cell LineTreatmentColony Reduction (%)
MDA-MB-23112.5 µg/mL THF67.83%
4T112.5 µg/mL THF63.06%
MDA-MB-23125 µg/mL THF87.59%
4T125 µg/mL THF83.41%
This data demonstrates a dose-dependent inhibition of colony formation.[2]

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Naïve CD4+ T Cells

This protocol describes the differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 cells through T cell receptor (TCR) stimulation in the presence of specific cytokine cocktails.[3]

Materials:

  • Naïve CD4+ T cells isolated from mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • Recombinant murine IL-2, IL-4, IL-6, IL-12, TGF-β

  • Anti-IFN-γ antibody

  • Anti-IL-4 antibody

  • Sterile PBS

  • 24-well tissue culture plates

Day 1: Plate Coating

  • Prepare a solution of anti-CD3 and anti-CD28 antibodies at 1 µg/mL each in sterile PBS.

  • Add 500 µL of the antibody solution to each well of a 24-well plate.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Plating and Differentiation

  • Aspirate the antibody solution from the wells and wash each well twice with 1 mL of sterile PBS.

  • Prepare the following differentiation media:

    • Th1 Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-Mercaptoethanol, 5 ng/mL IL-2, 15 ng/mL IL-12, and 1 µg/mL anti-IL-4 antibody.[3]

    • Th2 Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-Mercaptoethanol, 5 ng/mL IL-2, 10 ng/mL IL-4, and 1 µg/mL anti-IFN-γ antibody.[3]

    • Th17 Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-Mercaptoethanol, 20 ng/mL IL-6, 3 ng/mL TGF-β, 1 µg/mL anti-IFN-γ antibody, and 1 µg/mL anti-IL-4 antibody.[3]

  • Resuspend naïve CD4+ T cells in the appropriate differentiation medium at a concentration of 1 x 10^6 cells/mL.

  • Add 1 mL of the cell suspension to each well of the antibody-coated plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

Day 7: Analysis Differentiated T-helper cells can be analyzed for cytokine production and transcription factor expression.[3]

  • Flow Cytometry: Analyze intracellular cytokine staining for IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17).

  • ELISA: Quantify cytokine secretion in the culture supernatant.

  • Real-time PCR: Measure the gene expression of key transcription factors such as T-bet (Th1), GATA3 (Th2), and RORγt (Th17).

Protocol 2: Cell Viability and Apoptosis Assay

This protocol describes how to assess cell viability and apoptosis in differentiated T-helper cell cultures.

Materials:

  • Differentiated T-helper cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the differentiated T-helper cells from the culture plates.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

T_Helper_Cell_Differentiation_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Culture cluster_day7 Day 7: Analysis plate 24-well Plate coating Coat with Anti-CD3/CD28 Antibodies plate->coating naive_t_cells Isolate Naive CD4+ T Cells th1_diff Th1 Differentiation (IL-12, Anti-IL-4) naive_t_cells->th1_diff th2_diff Th2 Differentiation (IL-4, Anti-IFN-γ) naive_t_cells->th2_diff th17_diff Th17 Differentiation (IL-6, TGF-β, Anti-IFN-γ, Anti-IL-4) naive_t_cells->th17_diff analysis Analyze Differentiated Cells flow Flow Cytometry (Cytokine Staining) analysis->flow elisa ELISA (Cytokine Secretion) analysis->elisa qpcr qPCR (Transcription Factors) analysis->qpcr

Caption: Workflow for in vitro differentiation of T-helper cells.

TCR_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB Cytokines Cytokine Production NFkB->Cytokines Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokines Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Cytokines

Caption: Simplified T-Cell Receptor (TCR) signaling pathway.

Apoptosis_Signaling_Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fas-mediated apoptosis pathway in T-cells.

References

Application Notes and Protocols for the Use of TH1217 with Cytidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme responsible for regulating the intracellular pool of nucleotides by hydrolyzing canonical and non-canonical dNTPs.[1][2] In various cancer types, particularly hematological malignancies, dCTPase is overexpressed and is associated with cancer cell stemness.[1][2][3] Cytidine analogues, such as gemcitabine and cytarabine, are a class of chemotherapy drugs that act as antimetabolites. Their therapeutic efficacy relies on their intracellular conversion to triphosphate forms, which are then incorporated into DNA, leading to chain termination and cell death.[4][5]

The combination of this compound with cytidine analogues presents a promising therapeutic strategy. By inhibiting dCTPase, this compound prevents the degradation of the active triphosphate forms of cytidine analogues, leading to their increased intracellular concentration and enhanced incorporation into DNA. This mechanism of action results in a synergistic cytotoxic effect against cancer cells.[1][3] These application notes provide a comprehensive guide for researchers on how to effectively use this compound in combination with cytidine analogues in a preclinical setting.

Data Presentation

The following tables summarize the synergistic effects of a dCTPase inhibitor (a close analogue of this compound, referred to as compound 18 in the source) in combination with various cytidine analogues in HL60 leukemia cells. The data is derived from published studies and demonstrates the potential of this combination therapy.

Table 1: In Vitro Synergy of dCTPase Inhibitor (Analogue of this compound) with Cytidine Analogues in HL60 Leukemia Cells

Cytidine AnalogueCombination Index (CI) at ED50Synergy Level
5-azacytidine< 1Synergistic
Decitabine< 1Synergistic
Gemcitabine< 1Synergistic

Note: The Combination Index (CI) was determined using the Chou-Talalay method. A CI value less than 1 indicates a synergistic interaction between the two compounds.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound and Cytidine Analogue Synergy

Synergy_Pathway cluster_cell Cancer Cell This compound This compound dCTPase dCTPase (dCTP pyrophosphatase 1) This compound->dCTPase inhibits Cytidine_Analogue Cytidine Analogue (e.g., Gemcitabine) Active_Analogue Active Triphosphate Analogue Cytidine_Analogue->Active_Analogue is converted to dCTPase->Active_Analogue degrades DNA DNA Active_Analogue->DNA incorporates into DNA_Damage DNA Damage & Chain Termination DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of synergistic cytotoxicity of this compound and cytidine analogues.

Experimental Workflow for Assessing Synergy

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HL60 leukemia cells) start->cell_culture drug_treatment 2. Drug Treatment - this compound alone - Cytidine Analogue alone - Combination of both cell_culture->drug_treatment incubation 3. Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT or CCK-8) incubation->viability_assay data_analysis 5. Data Analysis - Calculate IC50 values - Determine Combination Index (CI) viability_assay->data_analysis results Results: Synergy, Additivity, or Antagonism data_analysis->results

Caption: Workflow for determining the synergy between this compound and cytidine analogues.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and cytidine analogues.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound and a cytidine analogue, alone and in combination, on cell viability and to calculate the IC50 value for each condition.

Materials:

  • This compound (dCTPase inhibitor)

  • Cytidine analogue (e.g., gemcitabine, cytarabine)

  • Target cancer cell line (e.g., HL60 leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the target cancer cells to logarithmic growth phase.

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) or stabilization.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the cytidine analogue in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each drug in complete culture medium to achieve the desired final concentrations.

    • For combination studies, prepare a matrix of concentrations of both drugs. A constant ratio combination design based on the individual IC50 values is recommended.

    • Remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations). Include wells with vehicle control (medium with the same concentration of solvent as the drug-treated wells).

  • Incubation:

    • Incubate the plates for a period relevant to the cell cycle and drug mechanism, typically 72 hours, at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Protocol 2: Synergy Data Analysis using the Combination Index (CI) Method

This protocol describes how to analyze the data from the cell viability assay to determine the nature of the interaction between this compound and the cytidine analogue.

Procedure:

  • Data Normalization:

    • Calculate the percentage of cell viability for each drug concentration and combination by normalizing the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Percentage Viability = (Absorbance of treated well / Absorbance of control well) x 100.

  • Dose-Response Curves and IC50 Determination:

    • Plot the percentage of cell viability against the drug concentration for each drug alone.

    • Use a suitable software (e.g., GraphPad Prism, CompuSyn) to fit a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for this compound and the cytidine analogue individually.

  • Combination Index (CI) Calculation:

    • The Combination Index is calculated using the Chou-Talalay method, which is based on the median-effect equation. The general equation for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (cytidine analogue) in combination that elicit a certain effect (e.g., 50% inhibition).

      • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.

    • Specialized software such as CompuSyn is highly recommended for accurate CI calculation and for generating Fa-CI plots (Fraction affected vs. CI), which show the nature of the interaction at different effect levels.

  • Interpretation of CI Values:

    • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

    • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

    • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).

By following these protocols, researchers can effectively evaluate the potential of this compound to enhance the anticancer activity of cytidine analogues, providing a strong rationale for further preclinical and clinical development.

References

Application Notes and Protocols for TH1217 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective inhibitor of deoxycytidine triphosphate (dCTP) pyrophosphatase 1 (dCTPase), a key enzyme in nucleotide metabolism.[1][2][3][4][5] dCTPase plays a crucial role in maintaining the balance of intracellular deoxynucleotide triphosphate (dNTP) pools by hydrolyzing both canonical and non-canonical dNTPs.[4][5] In various cancers, including leukemia, the dysregulation of nucleotide metabolism is a critical factor for cell proliferation and survival. This compound has been identified as a promising experimental compound that enhances the cytotoxic effects of cytidine analogues, a class of chemotherapy drugs commonly used in the treatment of leukemia.[1][2][3][4][5]

These application notes provide a comprehensive guide for the experimental design of studies involving this compound in leukemia cell lines. The document includes detailed protocols for key assays, data presentation guidelines, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its anti-leukemic effect through the targeted inhibition of dCTPase. This inhibition leads to a disruption of the cellular dNTP pool, which becomes synergistic with the action of cytidine analogues like Cytarabine (Ara-C) or Decitabine.

Signaling Pathway of this compound in Combination with Cytidine Analogues:

TH1217_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytidine_Analogue Cytidine Analogue (e.g., Ara-C) dCK dCK Cytidine_Analogue->dCK Phosphorylation Cytidine_Analogue_MP Analogue Monophosphate dCK->Cytidine_Analogue_MP Cytidine_Analogue_TP Analogue Triphosphate Cytidine_Analogue_MP->Cytidine_Analogue_TP Further Phosphorylation dCTPase dCTPase Cytidine_Analogue_TP->dCTPase Degradation DNA_Polymerase DNA Polymerase Cytidine_Analogue_TP->DNA_Polymerase dNTP_Pool dNTP Pool Imbalance dCTPase->dNTP_Pool Regulation This compound This compound This compound->dCTPase Inhibition Replication_Stress Replication Stress dNTP_Pool->Replication_Stress DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Incorporation->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound and cytidine analogue synergy.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
Target dCTP pyrophosphatase 1 (dCTPase)[1][2][3][4][5]
IC50 47 nM[1][2][3]
Aqueous Solubility >100 µM[1][3]
In Vitro Plasma Stability (4h) 86%[1][3]
Mouse Microsomal Half-life 109 minutes[1][3]
Cell Permeability 8.66 x 10⁻⁶ / 1.30 x 10⁻³ cm/s[1][3]
Table 2: Synergistic Cytotoxicity of this compound with a Cytidine Analogue in HL-60 Leukemia Cells
TreatmentIC50 (µM)Combination Index (CI)
Cytidine Analogue AloneValueN/A
This compound AloneValueN/A
Cytidine Analogue + this compound (1 µM)ValueValue
Cytidine Analogue + this compound (0.5 µM)ValueValue
(Note: Specific IC50 and CI values would be determined experimentally. The table serves as a template for data presentation.)

Experimental Protocols

Leukemia Cell Line Culture

Materials:

  • Leukemia cell lines (e.g., HL-60, MOLM-13, K562)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture leukemia cells in RPMI-1640 medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Monitor cell density and viability regularly using Trypan Blue exclusion assay.

  • Subculture cells every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.

Cell Viability Assay (MTT Assay)

Workflow for Cell Viability Assay:

Cell_Viability_Workflow start Start seed_cells Seed Leukemia Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound and/or Cytidine Analogue incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cell viability assay.

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound and the cytidine analogue in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells (for combination studies, add both compounds). Include vehicle controls.

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

  • Seed 1x10⁶ cells in a 6-well plate and treat with this compound, cytidine analogue, or the combination for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis

Protocol:

  • Seed 1x10⁶ cells in a 6-well plate and treat with the compounds for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Protocol:

  • Treat 5x10⁶ cells with the desired concentrations of this compound and/or cytidine analogue for the indicated time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., against PARP, Caspase-3, γH2AX, p-Chk1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a novel therapeutic strategy for leukemia by targeting dCTPase and enhancing the efficacy of standard-of-care cytidine analogues. The protocols and guidelines provided in this document are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of this compound in various leukemia subtypes. Careful consideration of cell line selection, drug concentrations, and treatment durations will be crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols: Targeting the Th17 Pathway in COVID-19 Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Severe COVID-19 is characterized by a hyperinflammatory immune response, often referred to as a "cytokine storm," which significantly contributes to lung pathology and patient mortality.[1][2][3] Emerging evidence strongly implicates the T helper 17 (Th17) cell pathway in the pathogenesis of severe SARS-CoV-2 infection.[1][2][3] Th17 cells, and the cytokines they produce, particularly Interleukin-17 (IL-17), are found at elevated levels in patients with severe COVID-19 and are associated with acute respiratory distress syndrome (ARDS).[1][4] These application notes provide an overview of the role of the Th17 pathway in COVID-19 and detail protocols for investigating this pathway in various research models. While a specific compound designated "TH1217" was not identified in the literature, this document will focus on the broader therapeutic strategy of targeting the Th17 pathway, for which a hypothetical inhibitor, herein referred to as a Th17 pathway inhibitor, will be used for illustrative purposes.

Introduction to the Th17 Pathway in COVID-19

The immune response to SARS-CoV-2 is a critical determinant of clinical outcomes. While a well-coordinated immune response is essential for viral clearance, a dysregulated response can lead to severe immunopathology.[1][2] The Th17 pathway is a key component of the adaptive immune system that, when overactivated, can drive excessive inflammation.

In the context of COVID-19, the SARS-CoV-2 virus infects host cells, including alveolar epithelial cells, through the ACE2 receptor.[1] This triggers an immune response that, in susceptible individuals, leads to the differentiation of naive T helper cells into Th17 cells.[3] This process is driven by cytokines such as IL-6.[3] Activated Th17 cells produce a range of pro-inflammatory cytokines, most notably IL-17, but also IL-21 and IL-22.[1] These cytokines contribute to the cytokine storm by recruiting neutrophils and macrophages to the site of infection and amplifying the inflammatory cascade, leading to lung tissue damage.[1] Studies have demonstrated increased levels of IL-17 in the peripheral blood and bronchoalveolar lavage fluid of patients with severe COVID-19.[1][5] Therefore, targeting the Th17 pathway presents a promising therapeutic strategy to mitigate the hyperinflammation associated with severe COVID-19.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the Th17 response in COVID-19 patients.

Table 1: Cytokine Levels in COVID-19 Patients

CytokinePatient CohortFindingReference
IL-17Severe COVID-19Increased levels in peripheral blood and tears.[1]
IL-17Severe COVID-19Higher fraction of Th17 cells in bronchoalveolar lavage fluid.[1][5]
IL-6Severe COVID-19Increased levels in hospitalized patients.[1][2]
IL-21Hospitalized COVID-19Increased levels in plasma.[1]
IL-22Hospitalized COVID-19Increased levels in plasma.[1]
GM-CSFSevere COVID-19Increased levels in peripheral blood.[1]

Table 2: T-cell Subsets in COVID-19 Patients

T-cell SubsetPatient CohortFindingReference
Th17 cellsSevere COVID-19Increased presence in peripheral blood.[5]
Th1 cellsCOVID-19Predominant T helper cell response.[6]
Th2 cellsSevere COVID-19Increased levels associated with unfavorable recovery.[6][7]
Regulatory T (Treg) cellsSevere COVID-19Reduction in Treg cells observed in some studies.[6]

Signaling Pathway and Experimental Workflow Diagrams

Th17_Signaling_Pathway Figure 1: SARS-CoV-2 Induced Th17 Signaling Pathway cluster_virus Viral Infection cluster_immune_response Immune Response cluster_cytokines Cytokine Production cluster_inflammation Inflammatory Cascade SARS_CoV_2 SARS-CoV-2 Host_Cell Host Cell (e.g., Alveolar Epithelial Cell) SARS_CoV_2->Host_Cell Infection via ACE2 APC Antigen Presenting Cell (APC) Host_Cell->APC Presents Viral Antigens Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Activation & Differentiation Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell via IL-6 IL17 IL-17 Th17_Cell->IL17 Produces IL21_22 IL-21, IL-22 Th17_Cell->IL21_22 Produces IL6 IL-6 Neutrophils_Macrophages Neutrophil & Macrophage Recruitment IL17->Neutrophils_Macrophages IL21_22->Neutrophils_Macrophages Cytokine_Storm Cytokine Storm Neutrophils_Macrophages->Cytokine_Storm Contributes to ARDS Acute Respiratory Distress Syndrome (ARDS) Cytokine_Storm->ARDS Leads to

Caption: SARS-CoV-2 infection can trigger a Th17-mediated inflammatory cascade.

Experimental_Workflow Figure 2: In Vitro and In Vivo Evaluation of a Th17 Pathway Inhibitor cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) PBMCs Isolate PBMCs from COVID-19 Patients Stimulation Stimulate with SARS-CoV-2 Peptide Pools PBMCs->Stimulation Treatment Treat with Th17 Pathway Inhibitor Stimulation->Treatment Analysis Analyze Th17 cell frequency (Flow Cytometry) and Cytokine Production (ELISA/Luminex) Treatment->Analysis Animal_Model hACE2 Transgenic Mice Infection Infect with SARS-CoV-2 Animal_Model->Infection Treatment_Animal Administer Th17 Pathway Inhibitor Infection->Treatment_Animal Endpoints Monitor Weight Loss, Viral Load (qRT-PCR), Lung Histopathology, and Cytokine Levels Treatment_Animal->Endpoints

Caption: Workflow for preclinical evaluation of a Th17 pathway inhibitor.

Experimental Protocols

Protocol 1: In Vitro Evaluation of a Th17 Pathway Inhibitor on Human PBMCs

Objective: To assess the effect of a Th17 pathway inhibitor on the frequency of Th17 cells and the production of IL-17 from Peripheral Blood Mononuclear Cells (PBMCs) of COVID-19 patients.

Materials:

  • Blood samples from convalescent COVID-19 patients.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • SARS-CoV-2 peptide pools (e.g., Spike, Nucleocapsid, Membrane proteins).

  • Th17 pathway inhibitor (e.g., a RORγt inhibitor).

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A).

  • Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-IL-17A, Anti-IFN-γ.

  • Flow cytometer.

  • ELISA or Luminex kit for IL-17A quantification.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Stimulation and Treatment:

    • Plate 1 mL of the cell suspension per well in a 24-well plate.

    • Add SARS-CoV-2 peptide pools to the desired final concentration.

    • Add the Th17 pathway inhibitor at various concentrations to be tested. Include a vehicle control.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Intracellular Cytokine Staining for Flow Cytometry:

    • For the last 4-6 hours of incubation, add a cell stimulation cocktail and a protein transport inhibitor.

    • Harvest the cells and stain for surface markers (CD3, CD4).

    • Fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining buffer.

    • Stain for intracellular cytokines (IL-17A, IFN-γ).

    • Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells.

  • Cytokine Quantification in Supernatant:

    • Collect the cell culture supernatant before harvesting the cells for flow cytometry.

    • Quantify the concentration of IL-17A in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

Protocol 2: In Vivo Efficacy of a Th17 Pathway Inhibitor in a COVID-19 Mouse Model

Objective: To evaluate the therapeutic efficacy of a Th17 pathway inhibitor in a humanized ACE2 (hACE2) transgenic mouse model of SARS-CoV-2 infection.

Materials:

  • K18-hACE2 transgenic mice.[8]

  • SARS-CoV-2 virus stock of a known titer.

  • Th17 pathway inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Anesthesia.

  • qRT-PCR reagents for viral load quantification.

  • Histology reagents (formalin, paraffin, H&E stain).

  • ELISA or Luminex kits for murine cytokines.

Methodology:

  • Animal Acclimatization: Acclimatize K18-hACE2 mice to the BSL-3 facility for at least one week prior to the experiment.

  • Infection:

    • Anesthetize the mice.

    • Intranasally infect the mice with a sublethal dose of SARS-CoV-2.[8] Include a mock-infected control group.

  • Treatment:

    • Begin administration of the Th17 pathway inhibitor or vehicle control at a predetermined time point post-infection (e.g., 1 day post-infection).

    • Administer the treatment daily for a specified duration (e.g., 5-7 days).

  • Monitoring:

    • Monitor the body weight and clinical signs of disease daily.

  • Endpoint Analysis (e.g., at day 7 post-infection):

    • Viral Load: Euthanize a subset of mice and collect lung tissue. Homogenize the tissue and extract RNA to quantify viral load using qRT-PCR.

    • Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung inflammation and damage.

    • Cytokine Profile: Collect bronchoalveolar lavage fluid (BALF) or lung homogenates to measure the levels of key inflammatory cytokines (e.g., IL-17, IL-6, TNF-α) using ELISA or Luminex assays.

Conclusion

The Th17 pathway plays a significant role in the hyperinflammatory response observed in severe COVID-19. Targeting this pathway with specific inhibitors holds therapeutic potential for mitigating the immunopathology associated with the disease. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such therapeutic agents in both in vitro and in vivo models. Further research into the precise mechanisms of Th17 cell dysregulation in COVID-19 will be crucial for the development of effective host-directed therapies.

References

Application Notes and Protocols for TH1217 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in the regulation of cellular nucleotide pools and overexpressed in various cancers. With an IC50 of 47 nM, this compound has demonstrated potential in enhancing the cytotoxic effects of cytidine analogues in leukemia cells in vitro. While in vivo dosage and administration data for this compound in mice are not yet publicly available, this document provides a comprehensive overview of its known characteristics and proposes detailed protocols for its evaluation in murine leukemia models based on its preclinical profile and established methodologies for similar compounds.

Introduction to this compound

This compound, also identified as the boronate compound "30" and ZINC1775962367, is a small molecule inhibitor of dCTPase. This enzyme plays a crucial role in nucleotide metabolism by hydrolyzing both canonical and non-canonical deoxycytidine triphosphates. In cancer cells, particularly leukemia, dCTPase is often overexpressed and is associated with cancer cell stemness. By inhibiting dCTPase, this compound is hypothesized to disrupt nucleotide pool homeostasis, leading to increased cellular stress and enhanced efficacy of chemotherapeutic agents like cytidine analogues.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits dCTPase, preventing the degradation of dCTP and its analogues. This leads to an accumulation of these nucleotides within the cell. The increased concentration of cytotoxic cytidine analogue triphosphates enhances their incorporation into DNA, leading to DNA damage and ultimately, apoptosis of cancer cells.

TH1217_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound dCTPase dCTPase This compound->dCTPase inhibits Active_Metabolites Active Triphosphate Metabolites dCTPase->Active_Metabolites degrades Cytidine_Analogues Cytidine Analogues (e.g., Decitabine) Cytidine_Analogues->Active_Metabolites is converted to DNA_Incorporation Incorporation into DNA Active_Metabolites->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

In Vitro Preclinical Data for this compound

A summary of the available in vitro data for this compound is presented below, highlighting its promising profile for in vivo studies.[1]

ParameterValueSignificance
IC50 (dCTPase) 47 nMPotent inhibitor of the target enzyme.
Aqueous Solubility >100 µMSufficient solubility for formulation.
Plasma Stability (in vitro, 4h) 86% remainingGood stability in plasma.
Mouse Microsomal Half-life 109 minutesSuggests reasonable metabolic stability in mice.

Proposed In Vivo Administration Protocols in Mice

Disclaimer: The following protocols are proposed based on the known in vitro characteristics of this compound and common practices for administering small molecule inhibitors in murine leukemia models. These should be optimized and validated in pilot studies.

Formulation

Based on its aqueous solubility of >100 µM, a suitable vehicle for in vivo administration can be prepared.

Proposed Formulation:

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water (a common vehicle for poorly soluble compounds).

  • Preparation:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and vortex until the solution is clear.

    • Add Tween 80 and vortex.

    • Add sterile water to the final volume and vortex thoroughly.

    • The final solution should be clear. Prepare fresh daily.

Administration Route and Dosage Range

The choice of administration route depends on the experimental goals. Intraperitoneal (IP) injection is common for initial efficacy studies due to its relative ease and good systemic exposure. Oral gavage (PO) may also be considered to assess oral bioavailability.

Proposed Initial Dose-Finding Study (Dose Escalation):

  • Objective: To determine the maximum tolerated dose (MTD).

  • Groups: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

  • Administration: Daily IP injections for 5-7 consecutive days.

  • Monitoring: Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. The MTD is the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).

Efficacy Study in a Leukemia Mouse Model

Model: A common model is the use of immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with human leukemia cell lines (e.g., HL-60) or patient-derived xenografts (PDX).

Experimental Workflow:

Experimental_Workflow Engraftment Engraft Leukemia Cells into Immunodeficient Mice Tumor_Burden Monitor Tumor Burden (e.g., Bioluminescence Imaging) Engraftment->Tumor_Burden Randomization Randomize Mice into Treatment Groups Tumor_Burden->Randomization Treatment Administer this compound and/or Cytidine Analogue Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Survival, Tumor Weight) Monitoring->Endpoint

Caption: General experimental workflow for an in vivo efficacy study.

Proposed Treatment Protocol:

  • Groups:

    • Vehicle control

    • This compound alone (at a dose determined from the MTD study, e.g., 50 mg/kg, IP, daily)

    • Cytidine analogue alone (e.g., Decitabine at a standard dose for mice, e.g., 1 mg/kg, IP, 3 times a week)

    • This compound + Cytidine analogue (combination therapy)

  • Treatment Duration: 2-4 weeks, depending on the progression of the disease in the control group.

  • Endpoints:

    • Tumor growth inhibition (measured by bioluminescence imaging or spleen/liver weight at the end of the study).

    • Survival analysis.

    • Pharmacodynamic analysis of dCTPase inhibition in tumor tissue.

Pharmacokinetic (PK) Study Design

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

ParameterDescription
Objective To determine key PK parameters of this compound in mice.
Animals Healthy mice (e.g., C57BL/6 or BALB/c).
Administration A single dose of this compound via intravenous (IV) and intraperitoneal (IP) or oral (PO) routes.
Sample Collection Blood samples collected at various time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Analysis Plasma concentrations of this compound measured by LC-MS/MS.
Key Parameters Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability.

Conclusion

This compound is a promising dCTPase inhibitor with favorable in vitro properties that warrant in vivo investigation. The proposed protocols provide a framework for researchers to initiate preclinical studies in murine models to evaluate the dosage, administration, efficacy, and pharmacokinetic profile of this novel compound. It is imperative to conduct initial dose-finding and toxicity studies to establish a safe and effective dose for subsequent efficacy trials. The combination of this compound with existing chemotherapies, such as cytidine analogues, represents a potentially valuable therapeutic strategy for leukemia and other cancers with dCTPase overexpression.

References

Application Notes and Protocols for Measuring TH1217 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective small-molecule inhibitor of dCTP pyrophosphatase 1 (dCTPase), with a reported IC50 of 47 nM.[1] dCTPase is a key enzyme responsible for hydrolyzing dCTP, thereby regulating the intracellular pool of deoxynucleoside triphosphates (dNTPs). By inhibiting dCTPase, this compound leads to an accumulation of intracellular dCTP. This mechanism has significant therapeutic potential, particularly in oncology, where it can enhance the cytotoxic effects of nucleoside analogue chemotherapies, such as cytarabine (AraC), in leukemia cells.[1] Furthermore, modulating dNTP pools can induce genomic instability and trigger innate immune responses, representing additional avenues for cancer therapy.[2][3]

Accurate and robust methods for quantifying the efficacy of this compound are crucial for its preclinical and clinical development. These application notes provide detailed protocols for key experiments to assess the biochemical and cellular activity of this compound, from direct enzyme inhibition to downstream functional effects in cancer cells.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effect by directly targeting and inhibiting the dCTPase enzyme. This inhibition disrupts the normal hydrolysis of dCTP into dCMP, leading to an increase in the cellular dCTP pool. This elevated dCTP concentration can potentiate the action of cytidine analogue drugs, which require phosphorylation to their active triphosphate form to be incorporated into DNA and induce cytotoxicity.

TH1217_Mechanism cluster_0 Cellular Environment dCTP dCTP dCTPase dCTPase (Enzyme) dCTP->dCTPase Substrate dNTP_pool Increased dNTP Pool dCTP->dNTP_pool Accumulation dCMP dCMP dCTPase->dCMP Hydrolysis This compound This compound This compound->dCTPase Inhibition Synergy Enhanced Cytotoxicity of Cytidine Analogues (e.g., AraC) dNTP_pool->Synergy

Caption: Mechanism of this compound action.

Application Note 1: Biochemical Assay for dCTPase Inhibition

Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of dCTPase. A high-throughput, enzyme-coupled colorimetric assay is described, which measures the generation of inorganic phosphate (Pi).

Experimental Protocol: Enzyme-Coupled Colorimetric Assay

This protocol is adapted from high-throughput screening methods for dNTPases.[4] It relies on an accessory enzyme, inorganic pyrophosphatase, to convert the pyrophosphate (PPi) product of the dCTPase reaction into two molecules of inorganic phosphate (Pi), which can be detected with a malachite green-based reagent.

Materials:

  • Recombinant human dCTPase enzyme

  • Inorganic Pyrophosphatase (e.g., from E. coli)

  • dCTP substrate solution

  • This compound compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 384-well microplates, clear flat-bottom

  • Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of the this compound dilutions and DMSO (for controls) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare an enzyme mix containing dCTPase and inorganic pyrophosphatase in assay buffer.

  • Enzyme Addition: Add the enzyme mix to the wells containing the compound and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare a substrate solution containing dCTP in assay buffer. Add the substrate solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Stop the reaction by adding the phosphate detection reagent. This reagent is typically acidic and will quench the enzymatic reaction.

  • Signal Readout: Incubate for 15-20 minutes at room temperature to allow for color development. Measure the absorbance at ~630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the positive (DMSO, 100% activity) and negative (no substrate, 0% activity) controls.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

a1_workflow start Start plate_cmpd 1. Plate this compound Serial Dilutions start->plate_cmpd add_enzyme 2. Add dCTPase & Pyrophosphatase Mix plate_cmpd->add_enzyme pre_incubate 3. Pre-incubate add_enzyme->pre_incubate add_substrate 4. Add dCTP Substrate (Initiate Reaction) pre_incubate->add_substrate incubate 5. Incubate at 37°C add_substrate->incubate add_reagent 6. Add Phosphate Detection Reagent incubate->add_reagent read_plate 7. Measure Absorbance (~630 nm) add_reagent->read_plate analyze 8. Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the biochemical IC50 determination.

Data Presentation
CompoundTargetAssay TypeIC50 (nM)Hill Slopen
This compounddCTPaseEnzyme-Coupled Colorimetric471.13
ControldCTPaseEnzyme-Coupled Colorimetric>10,000N/A3

Application Note 2: Quantification of Intracellular dNTP Pools

Objective: To measure the change in intracellular dNTP concentrations in cells following treatment with this compound. This provides a direct measure of the compound's on-target effect in a cellular context. The described method is a sensitive, non-radioactive assay using a DNA polymerase and a fluorescent dye.[5][6]

Experimental Protocol: Fluorescence-Based dNTP Quantification

Principle: This assay quantifies a specific dNTP by making it the limiting nucleotide in a DNA polymerase reaction. A synthetic DNA template is designed such that polymerase extension, and thus the generation of double-stranded DNA (dsDNA), is dependent on the amount of the target dNTP in the sample. The amount of dsDNA produced is then quantified using a dsDNA-binding fluorescent dye like EvaGreen®.[5]

Materials:

  • Cell culture (e.g., leukemia cell line like MOLM-13)

  • This compound compound

  • Cold Methanol (60-80%) for dNTP extraction

  • Synthetic oligonucleotide templates (one for each dNTP to be measured)

  • High-fidelity DNA Polymerase (e.g., Q5 DNA polymerase)

  • dNTP mix (lacking the one to be quantified)

  • EvaGreen® Dye

  • qPCR instrument or a fluorometric plate reader with temperature control

  • 96- or 384-well PCR plates

Procedure:

Part A: dNTP Extraction

  • Cell Treatment: Seed cells and treat with a concentration range of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest a known number of cells (e.g., 1-5 million) by centrifugation at 4°C.

  • Extraction: Resuspend the cell pellet in 100-200 µL of cold 60% methanol. Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the dNTPs. Store at -80°C until use.

Part B: dNTP Quantification

  • Standard Curve: Prepare a standard curve of known concentrations for each dNTP (dATP, dCTP, dGTP, dTTP) to be measured.

  • Reaction Setup: For each dNTP to be measured, prepare a master mix on ice. For example, to measure dCTP, the master mix will contain:

    • Reaction Buffer

    • The specific template for dCTP detection

    • High-fidelity DNA Polymerase

    • EvaGreen® Dye

    • dATP, dGTP, and dTTP (the non-limiting dNTPs)

  • Plating: Add the appropriate master mix to the wells of a PCR plate. Then add the cell extracts or the dNTP standards.

  • Measurement: Place the plate in a qPCR instrument. The instrument will control the reaction temperature and measure the fluorescence increase over time as the polymerase extends the template.

  • Data Analysis:

    • Generate a standard curve by plotting fluorescence against the known dNTP concentrations.

    • Use the linear regression of the standard curve to calculate the concentration of each dNTP in the cell extracts.

    • Normalize the dNTP amount to the number of cells used for extraction (e.g., pmol/10^6 cells).

a2_workflow cluster_extraction Part A: dNTP Extraction cluster_quantification Part B: Quantification treat 1. Treat Cells with this compound harvest 2. Harvest Known Cell Number treat->harvest extract 3. Extract with Cold Methanol harvest->extract collect 4. Collect Supernatant extract->collect setup 5. Prepare Master Mix (Polymerase, Template, Dye, 3 dNTPs) collect->setup plate 6. Add Master Mix and Extracts/Standards to Plate setup->plate measure 7. Run on qPCR Instrument (Measure Fluorescence) plate->measure analyze 8. Calculate dNTP Levels from Standard Curve measure->analyze

Caption: Workflow for cellular dNTP pool quantification.

Data Presentation
TreatmentdATP (pmol/10⁶ cells)dCTP (pmol/10⁶ cells)dGTP (pmol/10⁶ cells)dTTP (pmol/10⁶ cells)
Vehicle (DMSO)5.2 ± 0.63.1 ± 0.42.5 ± 0.36.8 ± 0.7
This compound (100 nM)5.5 ± 0.512.4 ± 1.1 2.8 ± 0.47.1 ± 0.8
This compound (500 nM)5.3 ± 0.725.8 ± 2.3 2.6 ± 0.36.9 ± 0.9

Application Note 3: Cellular Assay for Functional Efficacy

Objective: To evaluate the functional consequence of dCTPase inhibition by this compound, specifically its ability to sensitize cancer cells to cytidine analogue chemotherapeutics like Cytarabine (AraC).

Experimental Protocol: Chemosensitization and Cell Viability

Principle: By increasing the intracellular pool of dCTP, this compound is expected to enhance the incorporation and cytotoxic effect of AraC's active metabolite, Ara-CTP. This synergistic effect can be quantified by measuring cell viability across a matrix of concentrations for both compounds.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV-4-11)

  • This compound compound

  • Cytarabine (AraC)

  • Cell culture medium and supplements

  • Opaque-walled 96- or 384-well plates suitable for luminescence measurement

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density into the wells of an opaque-walled microplate.

  • Compound Treatment: Add this compound and AraC to the wells in a matrix format. This involves a serial dilution of this compound along the rows and a serial dilution of AraC along the columns. Include wells with each drug alone, as well as untreated (vehicle) controls.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and drug mechanism (e.g., 72 hours).

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Readout: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle-treated controls (100% viability).

    • Generate dose-response curves for each compound alone and in combination.

    • Use synergy analysis software (e.g., using the Bliss Independence or Loewe Additivity models) to calculate synergy scores or Combination Index (CI) values. A CI value < 1 indicates synergy.

a3_logic This compound This compound dCTPase dCTPase This compound->dCTPase Inhibits dCTP Increased dCTP Pool dCTPase->dCTP Leads to AraCTP Increased Ara-CTP (Active Drug) dCTP->AraCTP Competes with for DNA incorporation but indicates pathway is active AraC Cytarabine (AraC) (Prodrug) AraC->AraCTP Is converted to DNA_Incorp Increased Ara-CTP Incorporation into DNA AraCTP->DNA_Incorp Enhances Cytotoxicity Synergistic Cell Death DNA_Incorp->Cytotoxicity

Caption: Logical flow of this compound and AraC synergy.

Data Presentation
This compound Conc. (nM)AraC Conc. (nM)% Viability (Observed)% Viability (Expected, Bliss)Synergy Score (Observed - Expected)
502035%54%-19% (Synergistic)
504022%41%-19% (Synergistic)
1002028%45%-17% (Synergistic)
1004015%34%-19% (Synergistic)

References

Application Notes: Flow Cytometry Analysis of TH1217-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TH1217 is a novel, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1][2] By targeting CDK7, this compound plays a dual role in cancer therapy: it disrupts the transcriptional machinery that many cancer cells are addicted to for their survival and proliferation, and it interferes with cell cycle progression.[2][3] These actions ultimately lead to cell cycle arrest and induction of apoptosis in various cancer cell lines.[4][5] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment, providing precise measurements of its effects on the cell cycle and apoptosis.[6]

Mechanism of Action of this compound

As a CDK7 inhibitor, this compound covalently binds to its target, leading to the inhibition of its kinase activity. This has two major downstream consequences for cancer cells:

  • Transcriptional Inhibition: CDK7, as part of TFIIH, is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription.[1][5] this compound-mediated inhibition of CDK7 leads to a global suppression of transcription, particularly affecting genes with super-enhancers, which are often key oncogenic drivers.[7]

  • Cell Cycle Dysregulation: As a component of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the checkpoints of the cell cycle.[2] By inhibiting CDK7, this compound prevents the activation of these cell cycle kinases, leading to cell cycle arrest, often at the G2/M phase.[2]

The combined effect of transcriptional suppression of key survival genes (like anti-apoptotic proteins) and cell cycle arrest pushes cancer cells towards programmed cell death, or apoptosis.[5]

Application of Flow Cytometry

Flow cytometry is a powerful technique to analyze the effects of this compound on a single-cell basis. It allows for the rapid and quantitative assessment of:

  • Cell Cycle Distribution: By staining cells with a fluorescent DNA-intercalating dye like Propidium Iodide (PI), flow cytometry can measure the DNA content of individual cells.[8] This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, clearly demonstrating this compound-induced cell cycle arrest.[4]

  • Apoptosis Induction: Using a combination of Annexin V and a viability dye like PI, flow cytometry can distinguish between different cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6][9][10] This method provides a quantitative measure of the pro-apoptotic efficacy of this compound.[5]

Quantitative Data Presentation

The following tables represent typical data obtained from flow cytometry experiments analyzing the effects of this compound on a cancer cell line (e.g., B-cell acute lymphocytic leukemia cell line, NALM6) after 24 and 48 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupIncubation Time% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO)24h55.2 ± 2.130.5 ± 1.514.3 ± 0.8
This compound (50 nM)24h53.8 ± 1.925.1 ± 1.221.1 ± 1.1
This compound (100 nM)24h48.1 ± 2.518.7 ± 1.433.2 ± 1.9
Vehicle (DMSO)48h58.1 ± 2.328.9 ± 1.813.0 ± 0.9
This compound (50 nM)48h45.3 ± 2.015.4 ± 1.039.3 ± 2.2
This compound (100 nM)48h35.6 ± 1.89.8 ± 0.954.6 ± 2.7

Table 2: Effect of this compound on Apoptosis Induction

Treatment GroupIncubation Time% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)24h95.4 ± 1.22.5 ± 0.42.1 ± 0.3
This compound (250 nM)24h80.1 ± 2.512.3 ± 1.17.6 ± 0.8
This compound (500 nM)24h65.7 ± 3.120.8 ± 1.913.5 ± 1.5
Vehicle (DMSO)48h93.2 ± 1.53.1 ± 0.53.7 ± 0.6
This compound (250 nM)48h50.3 ± 3.528.9 ± 2.220.8 ± 1.9
This compound (500 nM)48h28.9 ± 2.835.4 ± 2.535.7 ± 2.4

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., NALM6) in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10^6 cells/mL).

  • Culture Conditions: Culture cells in complete medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or an equivalent amount of vehicle (DMSO) to the cell cultures.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours) before harvesting for analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for the analysis of DNA content in fixed cells.[8][11]

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[8]

  • Incubation for Fixation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at 4°C for several weeks if necessary.

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the ethanol and wash the cells twice with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained.[8]

  • Staining: Add 5 µL of Propidium Iodide (PI) stock solution (1 mg/mL) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the cells in the PI/RNase A solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the fluorescence emission in the appropriate channel (e.g., ~610 nm).[12] At least 10,000 events should be recorded per sample. Analyze the data using appropriate cell cycle analysis software.

Protocol 3: Apoptosis Analysis by Annexin V and PI Staining

This protocol is for staining non-fixed, live cells.[9][10]

  • Cell Harvesting: Collect both adherent and suspension cells (if applicable). Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes at 4°C.[9]

  • Washing: Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[10]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel (~530 nm).

    • PI signal is typically detected in the FL2 or FL3 channel (~617 nm).

    • Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls to set up compensation and gates correctly.[9]

Mandatory Visualizations

G cluster_prep Cell Preparation & Treatment cluster_analysis Flow Cytometry Analysis cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Analysis seed Seed Cancer Cells culture Culture (24h) seed->culture treat Treat with this compound or Vehicle (DMSO) culture->treat incubate Incubate (24-48h) treat->incubate harvest Harvest Cells incubate->harvest fix Fix in 70% Ethanol harvest->fix stain_av Stain with Annexin V-FITC & PI harvest->stain_av stain_pi Stain with PI/RNase A fix->stain_pi acquire_cc Acquire Data stain_pi->acquire_cc analyze_cc Quantify Cell Cycle Phases (G1, S, G2/M) acquire_cc->analyze_cc Data Analysis acquire_apop Acquire Data stain_av->acquire_apop analyze_apop Quantify Apoptosis (Viable, Early, Late) acquire_apop->analyze_apop Data Analysis

Caption: Experimental workflow for analyzing this compound effects.

G cluster_upstream Upstream Regulation cluster_outcome Cellular Outcome CDK7 CDK7 TFIIH TFIIH Complex CDK7->TFIIH CAK CAK Complex CDK7->CAK RNAPII RNA Pol II TFIIH->RNAPII phosphorylates Ser5/7 CC_CDKs Cell Cycle CDKs (CDK2, CDK4/6) CAK->CC_CDKs activates Transcription Oncogene Transcription RNAPII->Transcription Progression Cell Cycle Progression CC_CDKs->Progression Apoptosis Apoptosis Transcription->Apoptosis suppression of survival genes Arrest G2/M Arrest Progression->Arrest blocked This compound This compound This compound->CDK7 inhibits Arrest->Apoptosis

Caption: this compound signaling pathway and mechanism of action.

References

Application Note: Quantitative Western Blot Analysis of dCTPase Following TH1217 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of dCTP pyrophosphatase 1 (dCTPase/DCTPP1) protein expression in cell lysates via western blot after treatment with TH1217, a known dCTPase inhibitor.

Introduction

Deoxycytidine triphosphate (dCTP) pyrophosphatase 1, also known as DCTPP1, is a critical enzyme that maintains the integrity of the cellular nucleotide pool.[1][2] It plays a key role in balancing pyrimidine nucleotide concentrations and preventing the incorporation of modified nucleotides into DNA, thereby protecting against DNA damage and genetic instability.[1]

This compound is a potent and selective small molecule inhibitor of dCTPase, with a reported half-maximal inhibitory concentration (IC50) of 47 nM. It is a valuable tool for studying the cellular functions of dCTPase and exploring its potential as a therapeutic target. While this compound directly inhibits enzyme activity, it is also important to assess its effect on total dCTPase protein expression to rule out off-target effects or downstream regulatory changes. This protocol details the use of quantitative western blotting to measure dCTPase protein levels following this compound treatment.

Signaling Pathway and Mechanism of Action

This compound directly binds to and inhibits the enzymatic activity of dCTPase. This inhibition disrupts the normal hydrolysis of dCTP, leading to an imbalance in the cellular dNTP pool, which can contribute to genomic instability.

TH1217_dCTPase_Pathway cluster_0 Cellular Environment This compound This compound dCTPase dCTPase (DCTPP1) This compound->dCTPase Inhibits dCMP dCMP + PPi dCTPase->dCMP Hydrolyzes dNTP_Pool Balanced dNTP Pool dCTPase->dNTP_Pool DNA_Damage Genomic Instability (DNA Damage) dCTPase->DNA_Damage dCTP dCTP dCTP->dCTPase Substrate Genomic_Integrity Genomic Integrity dNTP_Pool->Genomic_Integrity

Caption: Mechanism of this compound action on the dCTPase pathway.

Experimental Protocol

This protocol provides a systematic approach for quantitative western blot analysis. It is essential to perform initial experiments to determine the linear range of detection for the specific antibodies and cell lysates used.

Materials and Reagents
  • Cell Line: Appropriate cell line (e.g., leukemia cell line for which this compound's effects have been noted).

  • This compound Inhibitor: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with fresh protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris-Glycine with methanol).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-dCTPase (DCTPP1) antibody (use at manufacturer's recommended dilution).

    • Anti-GAPDH or Anti-β-actin antibody (for loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc, Azure Sapphire).

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Cell Lysate Preparation:

    • Place the cell culture dish on ice and wash cells twice with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA buffer supplemented with inhibitors.

    • Scrape the cells and transfer the suspension to a pre-cooled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new, pre-cooled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay kit according to the manufacturer's instructions. This step is critical for ensuring equal protein loading.

  • SDS-PAGE:

    • Normalize the volume of each sample to contain an equal amount of protein (e.g., 10-30 µg). Add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel at 100-150 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A standard transfer can be run at 100 V for 1 hour.

    • After transfer, briefly rinse the membrane with TBST and confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting and Detection:

    • Wash off the Ponceau S stain with TBST.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-dCTPase antibody, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 5-10 minutes each.

    • Prepare the ECL detection reagent according to the manufacturer's instructions, add it to the membrane, and incubate for 1-5 minutes.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imager. Avoid signal saturation to ensure data is quantitative.

    • Quantify the band intensity for dCTPase and the loading control (e.g., GAPDH) using image analysis software.

    • Normalize the dCTPase band intensity to the corresponding loading control band intensity for each sample.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Quantitative Western Blot Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody (Anti-dCTPase, 4°C O/N) F->G H 8. Secondary Antibody (HRP-conjugated, 1hr RT) G->H I 9. ECL Detection & Imaging H->I J 10. Densitometry & Normalization I->J

Caption: High-level workflow for dCTPase western blot analysis.

Representative Data Presentation

The results from the quantitative analysis can be summarized to compare the relative expression of dCTPase across different treatment conditions.

Treatment GroupThis compound Conc. (nM)dCTPase Band Intensity (Arbitrary Units)Loading Control (GAPDH) IntensityNormalized dCTPase Expression (dCTPase/GAPDH)Fold Change vs. Control
Vehicle Control015,23015,5000.981.00
This compound1015,10015,3500.981.00
This compound5014,98015,4200.970.99
This compound10015,35015,5100.991.01
This compound25014,89015,2000.981.00

Note: The hypothetical data above illustrates a scenario where this compound does not significantly alter the total protein expression level of dCTPase, which is an expected outcome for a direct enzymatic inhibitor. Any significant changes observed would warrant further investigation into the compound's secondary effects on protein synthesis or degradation pathways.

References

Troubleshooting & Optimization

TH1217 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "TH1217." Therefore, this technical support center has been generated using a representative, hypothetical model of a novel kinase inhibitor to illustrate common solubility and stability challenges and to fulfill the user's request for a comprehensive troubleshooting guide. The data and protocols provided are for illustrative purposes only.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when working with this compound.

Q1: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. Here are several factors to consider and steps to troubleshoot this problem:

  • Final Concentration: Ensure your final concentration does not exceed the aqueous solubility limit of this compound. Refer to the solubility data in Table 1.

  • Mixing Method: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Solvent Percentage: Try to keep the final percentage of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5% for cell-based assays, as higher concentrations can be cytotoxic and may also affect compound solubility.

  • Use of Pluronic F-127: For in vitro assays, consider the inclusion of a non-ionic surfactant like Pluronic F-127 (at 0.01-0.1%) in your final buffer to improve wetting and maintain solubility.

Q2: I am observing a decrease in this compound activity in my multi-day cell culture experiment. Could this be a stability issue?

A2: Yes, a decrease in activity over time can indicate compound instability in the cell culture medium. This compound can be susceptible to hydrolysis at physiological pH and temperature.

  • Replenish the Compound: For experiments lasting longer than 24 hours, it is recommended to replace the medium with freshly diluted this compound every 24 hours.

  • Assess Stability: You can perform a stability study by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at different time points via HPLC or LC-MS (see Protocol 3). The data in Table 2 provides a general guideline for this compound stability.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Choice: High-quality, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10-50 mM).

  • Storage Conditions: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil. Before use, thaw an aliquot completely and bring it to room temperature.

Data Summary

Table 1: Kinetic Solubility of this compound in Common Buffers
Buffer SystempHTemperature (°C)Maximum Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.4251.2
RPMI 1640 + 10% FBS7.2373.5
DMEM + 10% FBS7.3373.8
Tris-HCl8.0250.8
Table 2: Chemical Stability of this compound in Solution
SolventTemperature (°C)Incubation Time (hours)% Remaining Compound
DMSO2548>99%
PBS (pH 7.4)252492%
PBS (pH 7.4)372478%
RPMI 1640 + 10% FBS372485%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of this compound is 500 g/mol , add 200 µL of DMSO per 1 mg of compound.

  • Dissolution: Vortex the solution for 2-5 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment by Nephelometry
  • Prepare Compound Plate: In a 96-well plate, serially dilute the 10 mM this compound DMSO stock to create a range of concentrations (e.g., from 200 µM to 0.1 µM).

  • Prepare Buffer Plate: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to a separate 96-well plate.

  • Mixing: Using a multichannel pipette or an automated liquid handler, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., 198 µL), ensuring rapid mixing.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C) for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity (nephelometric units) of each well using a plate reader.

  • Analysis: Plot the turbidity against the compound concentration. The concentration at which turbidity begins to increase sharply is the kinetic solubility limit.

Protocol 3: Chemical Stability Assessment by HPLC
  • Sample Preparation: Prepare a solution of this compound in the desired test buffer (e.g., PBS, pH 7.4) at a final concentration of 10 µM (ensure the final DMSO concentration is <0.5%).

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the solution, mix it 1:1 with acetonitrile to precipitate proteins and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial. This is the T0 sample.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Time Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), repeat the sampling and quenching procedure from step 2.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the λmax of this compound.

  • Data Analysis: Calculate the peak area for this compound at each time point. The percentage of remaining compound is calculated as: (Peak Area at Tx / Peak Area at T0) * 100.

Visual Guides

G start Precipitation Observed in Aqueous Buffer? check_conc Is final concentration below kinetic solubility limit? start->check_conc Yes check_dmso Is final DMSO concentration < 0.5%? check_conc->check_dmso Yes action_reduce_conc Action: Lower final concentration check_conc->action_reduce_conc No check_mixing Was rapid mixing (e.g., vortexing) used? check_dmso->check_mixing Yes action_reduce_dmso Action: Lower DMSO % check_dmso->action_reduce_dmso No sol_ok Solubility Issue Unlikely check_mixing->sol_ok Yes action_improve_mixing Action: Add stock to buffer while vortexing check_mixing->action_improve_mixing No action_reduce_conc->start action_reduce_dmso->start action_improve_mixing->start action_add_surfactant Advanced: Add 0.01% Pluronic F-127 to buffer action_improve_mixing->action_add_surfactant If issue persists action_add_surfactant->start

Caption: Troubleshooting workflow for this compound precipitation issues.

G receptor Growth Factor Receptor kinase_x Kinase X (Target) receptor->kinase_x Activates substrate Substrate Y kinase_x->substrate Phosphorylates downstream Downstream Signaling (e.g., MAPK/ERK) substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response This compound This compound This compound->kinase_x Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G prep_sol 1. Prepare this compound in Test Buffer (e.g., PBS, 10 µM) t0 2. Take T0 Sample (Quench with ACN, centrifuge) prep_sol->t0 incubate 3. Incubate Solution at 37°C t0->incubate tx 4. Sample at Timepoints (2, 4, 8, 24h) (Quench with ACN) incubate->tx hplc 5. Analyze all Samples by HPLC tx->hplc analyze 6. Calculate % Remaining vs. T0 hplc->analyze

Caption: Experimental workflow for this compound stability assessment.

Technical Support Center: Optimizing TH1217 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TH1217 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase), with an IC50 of 47 nM.[1] dCTPase is an enzyme responsible for regulating the intracellular pool of deoxynucleoside triphosphates (dNTPs), which are the building blocks for DNA synthesis and repair. By inhibiting dCTPase, this compound disrupts the balance of the dNTP pool, leading to an accumulation of dCTP. This imbalance can cause DNA damage, trigger the DNA damage response, and ultimately lead to apoptosis (programmed cell death) in cancer cells.

Q2: What is a good starting concentration for this compound in a cytotoxicity assay?

Based on preclinical studies with potent dCTPase inhibitors in leukemia cell lines (such as HL60), a starting concentration in the low micromolar range is recommended. For example, a structurally related potent dCTPase inhibitor was shown to be effective at 2.5 µM when incubated with HL60 cells for 72 hours. Therefore, a serial dilution around this concentration would be a suitable starting point for optimization.

Q3: What is the recommended range for serial dilutions of this compound?

For initial screening, it is advisable to use a broad range of concentrations to determine the dose-response curve. A logarithmic or semi-logarithmic dilution series is often effective. A suggested starting range could be from 0.01 µM to 100 µM. Once an effective range is identified, a narrower set of concentrations can be used for more precise IC50 determination.

Q4: What are the most common cytotoxicity assays to use with this compound?

Commonly used and effective cytotoxicity assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Resazurin Assay: Similar to the MTT assay, this fluorometric assay also measures metabolic activity and is known for its sensitivity.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.

  • ATP-based Assays: These assays measure the amount of ATP present, which correlates with the number of viable cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
Low signal or no dose-dependent effect - this compound concentration is too low- Incubation time is too short- Cell density is too low- Test a higher range of this compound concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Optimize cell seeding density to ensure a sufficient signal-to-noise ratio.
High background in the assay - Contamination of cell culture or reagents- Interference from the compound itself- Regularly check cell cultures for contamination.- Use sterile techniques and fresh, high-quality reagents.- Include a "compound only" control (this compound in media without cells) to measure any intrinsic absorbance or fluorescence of the compound.
Unexpected increase in signal at high concentrations ("bell-shaped" curve) - Compound precipitation at high concentrations- Off-target effects- Visually inspect the wells for any precipitate under a microscope.- If precipitation is observed, consider using a different solvent or lowering the maximum concentration.- Investigate potential off-target effects through further mechanistic studies.

Experimental Protocols

MTT Cytotoxicity Assay Protocol for Leukemia Cells (e.g., HL60)

Materials:

  • Leukemia cell line (e.g., HL60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture leukemia cells to a logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the plate at a low speed to pellet the cells and formazan crystals.

    • Carefully remove the supernatant.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

TH1217_Mechanism_of_Action This compound Mechanism of Action This compound This compound dCTPase dCTPase Pyrophosphatase 1 This compound->dCTPase Inhibition dCTP dCTP Pool dCTPase->dCTP Hydrolysis dNTP_imbalance dNTP Pool Imbalance dCTP->dNTP_imbalance Increased dCTP DNA_damage DNA Damage & Replication Stress dNTP_imbalance->DNA_damage DDR DNA Damage Response (DDR) Activation DNA_damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Leukemia Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_dilutions 3. Prepare this compound Serial Dilutions cell_seeding->prepare_dilutions add_compound 4. Add Compound to Cells prepare_dilutions->add_compound incubate 5. Incubate (24-72h) add_compound->incubate add_reagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent 7. Incubate (3-4h) add_reagent->incubate_reagent solubilize 8. Solubilize Formazan (if MTT) incubate_reagent->solubilize read_plate 9. Read Plate (Absorbance/Fluorescence) solubilize->read_plate data_analysis 10. Analyze Data (Calculate IC50) read_plate->data_analysis

Caption: A typical workflow for a cytotoxicity assay.

Troubleshooting_Logic Troubleshooting Logic for Cytotoxicity Assays start Inconsistent or Unexpected Results check_variability High Variability? start->check_variability check_signal Low or No Signal? check_variability->check_signal No solution_variability Review Seeding & Pipetting Technique check_variability->solution_variability Yes check_background High Background? check_signal->check_background No solution_signal Optimize Concentration, Time, & Cell Density check_signal->solution_signal Yes solution_background Check for Contamination & Compound Interference check_background->solution_background Yes end Optimized Assay check_background->end No solution_variability->end solution_signal->end solution_background->end

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Troubleshooting TH1217 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of TH1217, a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a cellular phenotype with this compound that doesn't seem to be directly related to the inhibition of dCTPase. What could be the underlying cause?

A1: While this compound is a potent inhibitor of dCTPase, unexpected cellular phenotypes can arise from several factors. These may include off-target interactions, modulation of downstream signaling pathways affected by nucleotide pool imbalances, or even context-dependent cellular responses. It is also important to consider that dCTPase (DCTPP1) is localized in the nucleus, cytosol, and mitochondria, and its inhibition could have pleiotropic effects.[1][2] DCTPP1 has been implicated in DNA repair signaling and maintaining genomic stability, so its inhibition could lead to broader cellular consequences.[3][4]

To investigate the unexpected phenotype, it is crucial to perform a series of validation experiments to confirm on-target engagement and explore potential off-target effects.

Q2: How can I confirm that this compound is engaging with its intended target, dCTPase, in my specific cellular model?

A2: Confirming target engagement is a critical first step in troubleshooting. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA).[5][6][7] CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. By observing a thermal shift in dCTPase in the presence of this compound, you can confirm target engagement.

Q3: What are the potential off-targets for this compound, and how can I experimentally identify them?

A3: Currently, there is no publicly available comprehensive off-target profile for this compound. However, we can infer potential off-target classes based on the known pharmacology of other nucleotide-binding protein inhibitors and related compounds like triptolide, which also inhibits dCTPase.[8] Potential off-targets could include other nucleotide pyrophosphatases, kinases, or proteins with structurally similar nucleotide-binding pockets.

To identify potential off-targets, a tiered approach is recommended:

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify any unintended interactions.[9][10][11] Although this compound is not designed as a kinase inhibitor, the ATP-binding pocket of kinases is a common site for off-target binding of small molecules.

  • Chemical Proteomics: Employ techniques like affinity chromatography or thermal proteome profiling (TPP) to identify proteins that directly interact with this compound in an unbiased, proteome-wide manner.[12][13]

  • Phenotypic Screening with a Structurally Unrelated dCTPase Inhibitor: If available, using a different chemical scaffold that also inhibits dCTPase can help distinguish on-target from off-target effects. If the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target effect.

Q4: I've treated my cells with this compound and observe significant changes in gene expression that are not obviously linked to nucleotide metabolism. What could be the explanation?

A4: Large-scale changes in gene expression could be a downstream consequence of dCTPase inhibition or an indication of off-target effects. Inhibition of dCTPase can alter the cellular nucleotide pools, which may indirectly affect transcription. Additionally, the natural product triptolide, also a dCTPase inhibitor, is known to have profound effects on transcription by targeting the XPB subunit of the general transcription factor TFIIH.[14] While it is not confirmed that this compound shares this off-target, it highlights a potential mechanism for transcriptional changes. It is also known that DCTPP1 can modulate global hypomethylation, and its inhibition could therefore lead to epigenetic modifications affecting gene expression.[3]

To dissect this, consider performing RNA sequencing in combination with experiments to assess global DNA methylation and the activity of general transcription factors.

Q5: I am co-administering this compound with a cytidine analogue, but I am not observing the expected synergistic cytotoxicity. What could be the issue?

A5: this compound has been shown to enhance the cytotoxic effect of cytidine analogues in leukemia cells.[15] If you are not observing this synergy, several factors could be at play:

  • Cell Line Specificity: The synergistic effect may be cell-type dependent. Ensure your cell line is sensitive to cytidine analogues and expresses sufficient levels of dCTPase.

  • Drug Concentrations: The concentrations of both this compound and the cytidine analogue need to be optimized for your specific cell line. A full dose-response matrix is recommended to identify synergistic concentrations.

  • On-Target Effect Confirmation: Verify that this compound is inhibiting dCTPase activity in your experimental setup. A direct enzymatic assay can confirm this.

  • Cellular Uptake: Ensure that both compounds are being taken up by the cells. Issues with drug transporters can affect intracellular concentrations.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target dCTP pyrophosphatase 1 (dCTPase/DCTPP1)[15]
IC50 47 nM[15]
Mechanism of Action Enhances the cytotoxic effect of cytidine analogues.[15]
Aqueous Solubility >100 µM[15]
Plasma Stability (in vitro, 4h) 86%[15]
Mouse Microsomal Half-life 109 minutes[15]
Cell Permeability 8.66×10⁻⁶ / 1.30×10⁻³ cm/s[15]

Table 2: Recommended Experimental Approaches for Off-Target Identification

Experimental ApproachObjectivePotential Findings
Kinome Profiling To assess the selectivity of this compound against a broad range of kinases.Identification of unintended kinase targets, which could explain unexpected signaling pathway activation.
Chemical Proteomics (e.g., TPP, Affinity Chromatography) To identify direct binding partners of this compound across the proteome.Unbiased discovery of on- and off-targets.
Phenotypic Screening with a Control Compound To differentiate on-target from off-target phenotypes.Confirmation that a specific phenotype is due to dCTPase inhibition.
RNA Sequencing To evaluate global changes in gene expression following this compound treatment.Insight into downstream pathways affected by this compound, potentially revealing off-target signaling.

Experimental Protocols

Detailed Methodology 1: dCTPase Activity Assay

This protocol is designed to measure the enzymatic activity of dCTPase in cell lysates and assess the inhibitory potential of this compound.

Materials:

  • Cell lysate from your experimental cell line

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • dCTP (substrate)

  • This compound

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration.

  • Set up the Reaction: In a 96-well plate, add the cell lysate to the reaction buffer.

  • Inhibitor Treatment: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells. Incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction: Add dCTP to each well to start the enzymatic reaction. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic pyrophosphate released during the reaction to produce a colored product.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of dCTPase inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Methodology 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of this compound with dCTPase in intact cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against dCTPase (DCTPP1)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble dCTPase by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble dCTPase as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

G cluster_0 dCTP Metabolism cluster_1 Cellular Processes dCTP dCTP dCMP dCMP dCTP->dCMP Hydrolysis DNA_Synthesis DNA Synthesis dCTP->DNA_Synthesis Nucleotide_Pool_Homeostasis Nucleotide Pool Homeostasis dCMP->Nucleotide_Pool_Homeostasis dCTPase dCTPase dCTPase->dCMP dCTPase->Nucleotide_Pool_Homeostasis This compound This compound This compound->dCTPase Inhibition Genomic_Stability Genomic Stability Nucleotide_Pool_Homeostasis->Genomic_Stability G Start Unexpected Phenotype Observed with this compound Confirm_Target_Engagement Confirm On-Target Engagement (CETSA) Start->Confirm_Target_Engagement On_Target_Confirmed Target Engaged? Confirm_Target_Engagement->On_Target_Confirmed Investigate_On_Target Investigate Downstream On-Target Effects On_Target_Confirmed->Investigate_On_Target Yes Investigate_Off_Target Investigate Off-Target Effects On_Target_Confirmed->Investigate_Off_Target No/Uncertain Analyze_Results Analyze and Correlate Data Investigate_On_Target->Analyze_Results Kinome_Profiling Kinome Profiling Investigate_Off_Target->Kinome_Profiling Chemical_Proteomics Chemical Proteomics Investigate_Off_Target->Chemical_Proteomics Phenotypic_Screening Phenotypic Screening with Control Compound Investigate_Off_Target->Phenotypic_Screening Kinome_Profiling->Analyze_Results Chemical_Proteomics->Analyze_Results Phenotypic_Screening->Analyze_Results Conclusion Identify Source of Unexpected Phenotype Analyze_Results->Conclusion G cluster_workflow CETSA Experimental Workflow cluster_results Expected Outcome Cell_Culture 1. Culture Cells Treatment 2. Treat with this compound or Vehicle (DMSO) Cell_Culture->Treatment Heating 3. Heat to a Range of Temperatures Treatment->Heating Lysis 4. Lyse Cells Heating->Lysis Centrifugation 5. Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Collect_Supernatant 6. Collect Supernatant (Soluble Proteins) Centrifugation->Collect_Supernatant Western_Blot 7. Analyze by Western Blot for dCTPase Collect_Supernatant->Western_Blot Data_Analysis 8. Quantify and Plot Melting Curves Western_Blot->Data_Analysis Result This compound-treated cells show a higher melting temperature for dCTPase, confirming target engagement. Data_Analysis->Result

References

Technical Support Center: Enhancing the In Vivo Bioavailability of TH1217

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the dCTPase inhibitor, TH1217.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key in vitro properties?

This compound is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), with an IC50 of 47 nM.[1] It has been shown to enhance the cytotoxic effects of cytidine analogues in leukemia cells.[1] Key reported in vitro properties are summarized in the table below.

Q2: My in vivo efficacy with this compound is lower than expected based on in vitro data. Could bioavailability be the issue?

Yes, poor bioavailability is a common reason for discrepancies between in vitro potency and in vivo efficacy. Bioavailability is the fraction of an administered drug that reaches the systemic circulation.[2][3] Factors such as poor solubility, low permeability across intestinal membranes, and first-pass metabolism can significantly reduce the amount of this compound that reaches its target after administration.[2][3]

Q3: What initial steps should I take to assess the bioavailability of this compound in my model?

A pharmacokinetic (PK) study is the first essential step. This involves administering this compound and measuring its concentration in plasma at various time points. Key parameters to determine are the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC). Comparing the AUC from oral administration to the AUC from intravenous (IV) administration will determine the absolute bioavailability.

Q4: What are the major barriers to achieving good oral bioavailability?

The primary barriers can be categorized by the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[3][4] Key challenges include:

  • Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[2][4]

  • Low intestinal permeability: The drug must be able to cross the intestinal epithelium to enter the bloodstream.[2][3]

  • First-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3]

Troubleshooting Guide

Issue: Low Oral Bioavailability of this compound

Q: What are the likely causes for poor oral bioavailability of this compound?

Based on its known properties, potential causes include:

  • Limited Solubility: While described as having aqueous solubility >100 μM, this may still be a limiting factor for achieving therapeutic concentrations in vivo.[1]

  • Metabolic Instability: Although it has "suitable mouse microsomal half-lives (109 minutes)," this does not account for all metabolic pathways in the whole organism.[1]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the drug back into the intestinal lumen.

Data Summary

Table 1: Summary of Reported In Vitro Properties for this compound

PropertyReported ValueSource
IC50 (dCTPase) 47 nM[1]
Aqueous Solubility >100 μM[1]
Plasma Stability (in vitro) 86% remaining after 4 hours[1]
Mouse Microsomal Half-life 109 minutes[1]
Cell Permeability 8.66×10⁻⁶ / 1.30×10⁻³ cm/s[1]

Table 2: Comparison of Common Bioavailability Enhancement Strategies

StrategyMechanism of ActionPrimary Challenge AddressedKey Considerations
Particle Size Reduction Increases surface area for dissolution.[2][4][5]Poor SolubilityCan be achieved by micronization or nano-milling.[3][5]
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.[5][6]Poor SolubilityRequires polymers for stabilization; scalable with techniques like spray drying.[5]
Lipid-Based Formulations Solubilizes the drug in lipids and can enhance lymphatic uptake.[5]Poor Solubility, Low PermeabilityIncludes SEDDS (Self-Emulsifying Drug Delivery Systems).[5]
Prodrug Approach Chemically modifies the drug to improve solubility or permeability; the active drug is released in vivo.[2]Poor Solubility, Low PermeabilityRequires careful design to ensure efficient conversion to the active form.
Use of Excipients Surfactants, co-solvents, and cyclodextrins can improve solubility.Poor SolubilityFormulation must be stable and non-toxic.

Experimental Protocols

Protocol 1: Formulation of this compound using a Co-solvent System

Objective: To prepare a solution of this compound for oral gavage in a vehicle designed to improve solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure it is fully dissolved.

  • Add PEG400 to the solution (e.g., 30-40% of the final volume) and vortex thoroughly.

  • Slowly add saline to reach the final desired volume while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation. If the solution is cloudy, adjust the ratio of co-solvents.

  • Administer the formulation to the animals via oral gavage at the desired dose.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound (crystalline powder)

  • Stabilizer/surfactant (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).

  • Disperse the this compound powder in the stabilizer solution to create a pre-suspension.

  • Add the milling media to the milling chamber of the bead mill.

  • Transfer the pre-suspension into the milling chamber.

  • Begin the milling process at a controlled temperature (e.g., 4-10°C) to prevent thermal degradation.

  • Mill for a predetermined time (e.g., 2-8 hours), periodically taking samples to measure particle size using a technique like dynamic light scattering (DLS).

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved with a narrow size distribution.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Cause Determination cluster_2 Phase 3: Strategy Selection & Formulation cluster_3 Phase 4: In Vivo Validation A Low in vivo efficacy B Pharmacokinetic (PK) Study A->B Hypothesis: Poor Bioavailability C Determine Oral Bioavailability (F%) B->C D Assess Physicochemical Properties C->D If F% is low E Solubility Assay D->E F Permeability Assay (e.g., Caco-2) D->F G Metabolic Stability Assay D->G H Particle Size Reduction (Nanosuspension) E->H Solubility-limited I Amorphous Solid Dispersion E->I Solubility-limited J Lipid-Based Formulation (SEDDS) E->J Solubility-limited F->J Permeability-limited K Prodrug Synthesis F->K Permeability-limited G->K Metabolism-limited L In Vivo PK Study with New Formulation H->L I->L J->L K->L M Improved Bioavailability? L->M

Caption: Workflow for investigating and improving the bioavailability of a drug candidate.

G cluster_0 Biopharmaceutical Challenge cluster_1 Formulation Strategy A Poor Aqueous Solubility D Particle Size Reduction (Micronization, Nanosuspension) A->D Increases Surface Area E Solid Dispersions (Amorphous Form) A->E Increases Apparent Solubility F Lipid-Based Systems (SEDDS, SNEDDS) A->F Solubilizes in Lipid Phase H Complexation (Cyclodextrins) A->H Forms Soluble Complexes B Low Membrane Permeability B->F Utilizes Lipid Absorption Pathways G Prodrug Approach B->G Masks Polar Groups C High First-Pass Metabolism C->G Bypasses Initial Metabolism

Caption: Logical relationships between bioavailability challenges and formulation strategies.

G cluster_0 Cellular Environment cluster_1 Drug Action dCTP dCTP Pool dNTPs dNTP Pool for DNA Synthesis dCTP->dNTPs dUMP dUMP dCTP->dUMP Hydrolysis DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth TH1217_oral Oral this compound (Low Bioavailability) TH1217_active Active this compound in Cell TH1217_oral->TH1217_active Limited Absorption TH1217_formulated Formulated this compound (Improved Bioavailability) TH1217_formulated->TH1217_active Enhanced Absorption dCTPase dCTPase Enzyme TH1217_active->dCTPase Inhibition dCTPase->dUMP Catalyzes

Caption: Signaling pathway showing the impact of improved this compound bioavailability.

References

Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding resistance mechanisms to TH1217, a dCTPase pyrophosphatase 1 inhibitor, is not currently available in published literature. The following guide provides a framework for troubleshooting resistance to targeted cancer therapies, using the well-documented example of Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC). The principles and methodologies described here can serve as a valuable resource for researchers encountering resistance to novel targeted agents like this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to our targeted inhibitor, is now showing signs of resistance. What are the common underlying mechanisms?

A1: Acquired resistance to targeted therapies is a significant challenge in cancer treatment. The mechanisms can be broadly categorized into two groups:

  • On-target alterations: These are genetic changes in the drug's target protein that prevent the inhibitor from binding effectively. A classic example is the emergence of secondary mutations in the target kinase domain. For instance, in EGFR-mutated NSCLC, the T790M mutation was a common cause of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[1][2] Subsequently, the C797S mutation confers resistance to the third-generation inhibitor osimertinib by preventing its covalent binding.[2][3][4][5]

  • Off-target mechanisms (Bypass signaling): Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby promoting survival and proliferation. This can occur through the amplification or mutation of other oncogenes. Common bypass pathways in EGFR inhibitor resistance include MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT pathways.[6][7] Another off-target mechanism can be the overexpression of drug efflux pumps, such as ABCG2, which actively remove the inhibitor from the cell.[8]

Q2: How can I determine if the resistance in my cell line is due to on-target mutations or bypass pathway activation?

A2: A systematic approach is necessary to elucidate the resistance mechanism:

  • Sequence the target gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the target gene's coding region in your resistant cell lines to identify any acquired mutations that were not present in the parental, sensitive cells.

  • Analyze key signaling pathways: Use techniques like Western blotting or phospho-proteomic arrays to compare the activation status of key downstream signaling proteins (e.g., p-AKT, p-ERK) and potential bypass pathway components (e.g., MET, HER2) between sensitive and resistant cells, both in the presence and absence of the inhibitor.

  • Evaluate for gene amplification: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of genes known to be involved in bypass signaling pathways (e.g., MET, ERBB2).

Q3: What strategies can I employ in my experiments to overcome this resistance?

A3: Based on the identified resistance mechanism, several strategies can be explored:

  • For on-target mutations:

    • Next-generation inhibitors: If a new mutation is identified, consider using a next-generation inhibitor designed to be effective against that specific mutation. For example, fourth-generation EGFR inhibitors are being developed to target the C797S mutation.[9][10][11][12]

    • Combination therapy: In some cases, a combination of inhibitors can be effective. For instance, if the C797S and T790M mutations are in trans (on different alleles), a combination of a first-generation and a third-generation EGFR inhibitor may be effective.[2][6][7]

  • For bypass pathway activation:

    • Combination therapy: Combine your initial inhibitor with a second inhibitor that targets the activated bypass pathway (e.g., a MET inhibitor for MET amplification).[13]

  • Allosteric Inhibitors: These inhibitors bind to a site on the target protein distinct from the ATP-binding pocket, offering a potential strategy to overcome resistance mutations at the primary binding site.[1][6][14][15] The combination of an allosteric inhibitor with an ATP-competitive inhibitor can be synergistic.[16][17][18]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays after inhibitor treatment.
Possible Cause Troubleshooting Step
Cell line instability/heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly perform short tandem repeat (STR) profiling to authenticate your cell line.
Inhibitor degradation Prepare fresh stock solutions of the inhibitor regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm inhibitor activity using a sensitive control cell line.
Assay variability Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Ensure proper mixing of assay reagents. Use a positive control (a known sensitive cell line) and a negative control (a known resistant cell line or vehicle-treated cells).
Problem 2: No clear difference in downstream signaling (e.g., p-AKT, p-ERK) between sensitive and resistant cells upon inhibitor treatment.
Possible Cause Troubleshooting Step
Suboptimal inhibitor concentration or treatment time Perform a dose-response and time-course experiment to determine the optimal conditions for observing maximal target inhibition in the sensitive parental cell line.
Rapid signaling feedback loops Analyze signaling at earlier time points (e.g., 15, 30, 60 minutes) after inhibitor addition to capture transient changes before feedback mechanisms are activated.
Activation of a bypass pathway not being analyzed Broaden your analysis to include other key survival pathways (e.g., STAT3, SRC). Consider using a phospho-proteomic screen to identify unexpected pathway activation.

Data Presentation: Efficacy of EGFR Inhibitors

Table 1: IC50 Values (nM) of Various EGFR Inhibitors Against Different EGFR Mutations.

InhibitorEGFR L858REGFR L858R/T790MEGFR L858R/T790M/C797SEGFR del19/T790M/C797S
Gefitinib (1st Gen) SensitiveResistantResistantResistant
Osimertinib (3rd Gen) SensitiveSensitiveResistantResistant
EAI045 (Allosteric) Intermediate ActivityPotent Inhibition (nM range)Potent Inhibition (nM range)Not specified
BLU-945 (4th Gen) Not specifiedSensitiveSensitiveSensitive
BBT-176 (4th Gen) Not specifiedSensitiveIC50: 1.79 nMIC50: 4.36 nM

Data compiled from multiple sources for illustrative purposes. Actual IC50 values can vary based on experimental conditions.[1][9][13][14][19][20]

Experimental Protocols

Protocol 1: Generation of Inhibitor-Resistant Cancer Cell Lines
  • Culture parental cells: Culture the inhibitor-sensitive cancer cell line in standard growth medium.

  • Initial inhibitor exposure: Treat the cells with the targeted inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose escalation: Once the cells resume normal proliferation, gradually increase the inhibitor concentration in a stepwise manner. Allow the cells to acclimate and recover at each new concentration before proceeding to the next.

  • Maintenance of resistant clones: Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (typically 1-2 µM or at least 10-fold higher than the parental IC50).

  • Characterization: Regularly characterize the resistant population to confirm the resistance phenotype and investigate the underlying mechanisms.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell treatment: Plate sensitive and resistant cells and allow them to adhere overnight. Treat the cells with the inhibitor at various concentrations and for different durations.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and protein transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of your target proteins (e.g., EGFR, AKT, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Mandatory Visualizations

Diagram 1: Simplified EGFR Signaling Pathway and Points of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks Resistance_Mechanisms cluster_main Resistance to EGFR Inhibitors OnTarget On-Target Alterations T790M T790M Mutation (Resistance to 1st/2nd Gen) OnTarget->T790M C797S C797S Mutation (Resistance to 3rd Gen) OnTarget->C797S OffTarget Off-Target Mechanisms MET_Amp MET Amplification OffTarget->MET_Amp HER2_Amp HER2 Amplification OffTarget->HER2_Amp Efflux Drug Efflux Pumps OffTarget->Efflux Experimental_Workflow start Resistant Cell Line Established seq Sequence Target Gene (e.g., EGFR) start->seq wb Western Blot for Signaling Pathways (p-AKT, p-ERK, MET) start->wb fish FISH/qPCR for Gene Amplification (MET, HER2) start->fish mut_found On-Target Mutation Identified seq->mut_found bypass_found Bypass Pathway Activated wb->bypass_found fish->bypass_found mut_found->bypass_found No next_gen Test Next-Generation Inhibitor mut_found->next_gen Yes combo Test Combination Therapy bypass_found->combo Yes

References

Technical Support Center: Refinement of TH1217 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the treatment duration of TH1217, a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for refining its treatment duration?

A1: this compound is a selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase), an enzyme that regulates the intracellular nucleotide pool.[1] In various cancers, including leukemia, dCTPase is overexpressed and contributes to cancer cell proliferation and resistance to certain chemotherapies. By inhibiting dCTPase, this compound is designed to disrupt nucleotide metabolism, leading to an imbalance in the dNTP pool, which can induce DNA damage and apoptosis in cancer cells. Furthermore, inhibition of dCTPase has been shown to enhance the cytotoxic effects of cytidine analogues, such as cytarabine (Ara-C), a standard-of-care chemotherapy for acute myeloid leukemia (AML).

Refining the treatment duration of this compound, particularly in combination therapies, is crucial to maximize its therapeutic window. The goal is to achieve optimal anti-leukemic activity while minimizing potential off-target effects and the development of drug resistance. Continuous exposure may not be necessary and could lead to increased toxicity, while intermittent dosing schedules might maintain efficacy and improve tolerability.

Q2: How does the combination of this compound with cytidine analogues like cytarabine lead to a synergistic anti-cancer effect?

A2: The synergy between this compound and cytidine analogues stems from their complementary mechanisms of action. Cytidine analogues, once intracellularly phosphorylated to their triphosphate form, compete with the natural nucleotide dCTP for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and cell death.

dCTPase can hydrolyze the active triphosphate forms of some cytidine analogues, reducing their intracellular concentration and thereby their efficacy. This compound inhibits this enzymatic degradation, leading to a higher intracellular accumulation of the active drug. This increased concentration enhances the incorporation of the analogue into DNA, resulting in a more potent cytotoxic effect. This synergistic interaction allows for potentially lower, less toxic doses of the cytidine analogue to be used.

Q3: What are the key experimental considerations for determining the optimal treatment duration of this compound in vitro?

A3: Determining the optimal in vitro treatment duration requires a systematic approach. Key considerations include:

  • Cell Line Selection: Utilize a panel of leukemia cell lines with varying dCTPase expression levels and genetic backgrounds to assess the broad applicability of the findings.

  • Concentration-Response Assessment: First, establish the half-maximal inhibitory concentration (IC50) of this compound and the cytidine analogue as single agents at a standard time point (e.g., 72 hours).

  • Time-Course Experiments: Conduct experiments with continuous versus intermittent exposure to this compound in combination with the cytidine analogue. For example, cells can be treated for 24, 48, 72, and 96 hours, followed by a washout period and subsequent assessment of cell viability and apoptosis.

  • Synergy Analysis: Employ methods such as the Chou-Talalay method (Combination Index) or Bliss Independence model to quantify the degree of synergy at different concentrations and exposure durations.

  • Mechanism-Based Assays: Correlate the findings from viability assays with mechanistic readouts, such as intracellular dCTP levels, DNA damage markers (e.g., γH2AX), and apoptosis markers (e.g., cleaved caspase-3, Annexin V staining).

Troubleshooting Guides

Problem 1: High variability in cell viability assays when testing different this compound treatment durations.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) immediately before seeding.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Fluctuations in incubator conditions. Regularly monitor and maintain stable temperature, humidity, and CO2 levels in the cell culture incubator.
Incomplete drug washout. When testing intermittent exposure, ensure complete removal of the drug-containing medium by washing the cells with sterile PBS before adding fresh medium.
Cell confluence affecting drug response. Optimize seeding density to ensure cells remain in the exponential growth phase throughout the experiment and do not become over-confluent, which can alter their sensitivity to treatment.

Problem 2: Difficulty in establishing a clear correlation between dCTPase inhibition and potentiation of cytarabine cytotoxicity.

Possible Cause Troubleshooting Step
Suboptimal this compound concentration. Perform a dose-response curve for this compound alone to confirm the concentration range that effectively inhibits dCTPase activity in your specific cell line without causing significant single-agent cytotoxicity.
Insufficient cytarabine concentration. Ensure that the concentration of cytarabine used is in a range where its effect can be potentiated. If the concentration is already causing maximal cell death, a synergistic effect will not be observable.
Timing of drug addition. Investigate the effect of sequential drug addition. Pre-treatment with this compound for a specific duration before adding cytarabine may be necessary to achieve maximal dCTPase inhibition and subsequent potentiation.
Cell line-specific resistance mechanisms. The chosen cell line may have other resistance mechanisms to cytarabine that are independent of dCTPase activity. Consider using cell lines with known dependencies on nucleotide metabolism pathways.
Assay sensitivity. Use highly sensitive assays to detect subtle changes in cell viability or apoptosis. Consider using flow cytometry-based apoptosis assays in addition to metabolic viability assays like MTT or CellTiter-Glo.

Data Presentation

Table 1: Illustrative In Vitro IC50 Values for this compound and Cytarabine in Leukemia Cell Lines

Cell LineThis compound IC50 (nM)Cytarabine IC50 (nM)
MOLM-1315050
MV4-1120075
HL-6012040

Table 2: Illustrative Combination Index (CI) Values for this compound and Cytarabine at Different Treatment Durations in MOLM-13 Cells

Treatment DurationThis compound (nM)Cytarabine (nM)Combination Index (CI)*
24 hours 50200.8
48 hours 50200.5
72 hours 50200.3
96 hours 50200.4
48h treat -> 48h washout 50200.6

*CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound and Cytarabine using a Cell Viability Assay

  • Cell Seeding: Seed leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare a dilution series of this compound and cytarabine in complete growth medium at 2x the final desired concentrations.

  • Treatment:

    • For single-agent dose-response curves, add 100 µL of the 2x drug dilutions to the respective wells.

    • For combination treatment, add 50 µL of 4x this compound and 50 µL of 4x cytarabine to the wells.

    • For the control wells, add 100 µL of complete growth medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours). For intermittent treatment, after the initial incubation, centrifuge the plate, carefully aspirate the medium, wash the cells with 100 µL of sterile PBS, and add 200 µL of fresh complete growth medium.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each drug alone using a non-linear regression analysis.

    • For combination treatments, calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.

Mandatory Visualizations

TH1217_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Cytidine Analogue (Inactive) Cytidine Analogue (Inactive) Cytidine Analogue (Active TP) Cytidine Analogue (Active TP) Cytidine Analogue (Inactive)->Cytidine Analogue (Active TP) Phosphorylation DNA Polymerase DNA Polymerase Cytidine Analogue (Active TP)->DNA Polymerase dCTPase dCTPase dCTPase->Cytidine Analogue (Active TP) Degrades This compound This compound This compound->dCTPase Inhibits DNA DNA DNA Polymerase->DNA Incorporation DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: this compound inhibits dCTPase, enhancing cytidine analogue-induced DNA damage.

Experimental_Workflow A 1. Seed Leukemia Cells B 2. Treat with this compound +/- Cytarabine A->B C 3. Incubate (Continuous vs. Intermittent) B->C D 4. Assess Cell Viability C->D E 5. Analyze Synergy (CI) D->E F 6. Mechanistic Assays (Apoptosis, DNA Damage) E->F G 7. Refine Treatment Duration F->G

Caption: Workflow for refining this compound treatment duration in vitro.

References

Technical Support Center: Cytochrome P450 (CYP) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the cytochrome P450 (CYP) inhibition potential of investigational drugs, such as TH1217. Understanding how a new chemical entity interacts with CYP enzymes is a critical step in drug development to predict and mitigate the risk of drug-drug interactions (DDIs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is CYP inhibition and why is it critical to evaluate for a compound like this compound?

A: Cytochrome P450 (CYP) enzymes are a family of enzymes primarily found in the liver that are responsible for the metabolism of the majority of drugs.[1][4] CYP inhibition occurs when a drug (the "perpetrator") blocks the metabolic activity of a specific CYP enzyme. This can slow the metabolism of other co-administered drugs (the "victims") that are substrates for that enzyme.[5] Consequently, the plasma levels of the victim drug can increase, potentially leading to toxicity or adverse drug reactions.[4][6] Evaluating the CYP inhibition potential of an investigational drug like this compound is a regulatory requirement and is essential for understanding its DDI risk profile.[7][8]

Q2: What are the different mechanisms of CYP inhibition I should consider for this compound?

A: CYP inhibition can be broadly categorized into two main types:

  • Reversible Inhibition: This occurs when the inhibitor binds to the enzyme non-covalently and can be readily reversed. It can be further classified as:

    • Competitive: The inhibitor binds to the same active site as the substrate.[9]

    • Non-competitive: The inhibitor binds to a different site on the enzyme, altering its function.[10]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

  • Irreversible Inhibition (Mechanism-Based or Time-Dependent Inhibition - TDI): This is a more complex and clinically significant form of inhibition.[1][11] It occurs when the investigational drug is converted by the CYP enzyme into a reactive metabolite that then covalently binds to the enzyme or forms a very stable complex, leading to its inactivation.[2][9] Enzyme activity can only be restored through the synthesis of new enzyme, which can lead to prolonged and potent drug interactions.[11]

Q3: Which CYP enzymes should I screen this compound against?

A: Regulatory agencies like the FDA recommend evaluating, at a minimum, the following major CYP isoforms due to their role in the metabolism of most clinically relevant drugs:[7][12]

  • CYP1A2

  • CYP2B6

  • CYP2C8

  • CYP2C9

  • CYP2C19

  • CYP2D6

  • CYP3A4/5

For CYP3A4, it is often recommended to use two different substrates to account for its complex binding kinetics.[13]

Q4: How should I interpret the IC50 values from my in vitro experiments with this compound?

A: The half-maximal inhibitory concentration (IC50) is the concentration of your investigational drug required to reduce the activity of a specific CYP enzyme by 50%.[10][14] A lower IC50 value indicates a more potent inhibitor. However, the IC50 value alone is not sufficient for risk assessment. It must be considered in the context of the expected clinical plasma concentrations of the drug.[7] A common approach is to calculate a risk ratio (e.g., [I]/Ki, where [I] is the maximal unbound plasma concentration of the inhibitor and Ki is the inhibition constant). Regulatory guidances provide specific cut-off values for these ratios to determine if further clinical DDI studies are needed.[8]

Experimental Protocols & Data Presentation

Protocol: In Vitro Reversible CYP Inhibition Assay using Human Liver Microsomes

This protocol outlines a standard method for determining the IC50 of an investigational drug against major CYP isoforms.

1. Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Investigational drug (this compound) stock solution (e.g., in DMSO)

  • NADPH regenerating system (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • CYP-isoform specific probe substrates (see table below)

  • Known positive control inhibitors for each isoform

  • 96-well incubation plates

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare serial dilutions of the investigational drug and positive controls in the incubation plate. Typically, 8 concentrations are used.

  • Add human liver microsomes and buffer to each well and pre-warm the plate at 37°C.

  • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.

  • Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Centrifuge the plates to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.[14]

  • Calculate the percent inhibition relative to vehicle control wells and plot the data against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: Example IC50 Values

Quantitative data should be summarized in a clear, tabular format.

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control InhibitorThis compound IC50 (µM)Positive Control IC50 (µM)
CYP1A2 PhenacetinAcetaminophenFurafylline> 502.1
CYP2B6 BupropionHydroxybupropionTiclopidine15.20.8
CYP2C8 AmodiaquineN-desethylamodiaquineQuercetin> 501.5
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole8.90.3
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine22.51.2
CYP2D6 DextromethorphanDextrorphanQuinidine1.10.05
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole0.40.02
CYP3A4 Testosterone6β-hydroxytestosteroneKetoconazole0.60.03

Troubleshooting Guides

Problem 1: High variability in my IC50 results for this compound.
  • Possible Cause 1: Poor Solubility: Your compound may be precipitating out of solution at higher concentrations.

    • Solution: Visually inspect the incubation wells for precipitation. Reduce the highest concentration tested or use a lower percentage of organic solvent (e.g., DMSO < 0.5%).

  • Possible Cause 2: Non-specific Binding: The compound may be binding to the plasticware or microsomal protein, reducing the effective concentration.

    • Solution: Use low-binding plates. Keep the microsomal protein concentration low (e.g., ≤ 0.1 mg/mL) to minimize this effect.[15]

  • Possible Cause 3: Instability: The compound may be unstable in the incubation buffer.

    • Solution: Assess the stability of your compound in the assay conditions without the NADPH cofactor.

Problem 2: this compound shows potent inhibition of CYP3A4 (IC50 < 1 µM). What are my next steps?
  • Step 1: Confirm the Inhibition Mechanism: The initial screen does not distinguish between reversible and time-dependent inhibition. A potent IC50 warrants further investigation into the mechanism.

    • Action: Perform an IC50 shift assay . This involves pre-incubating your compound with microsomes and NADPH for a period (e.g., 30 minutes) before adding the substrate.[16] A significant decrease (shift to the left) in the IC50 value after pre-incubation suggests time-dependent inhibition (TDI).[16][17]

  • Step 2: Determine Ki and k_inact: If TDI is confirmed, you must determine the kinetic parameters: Ki (the concentration of inhibitor that gives half-maximal inactivation) and k_inact (the maximal rate of inactivation).

    • Action: Conduct a more detailed TDI kinetic study. These values are crucial for quantitatively predicting the in vivo DDI risk.[16]

  • Step 3: In Vivo Correlation: The in vitro data must be used to predict the potential clinical impact.

    • Action: Use the determined inhibition parameters along with pharmacokinetic data (e.g., expected human plasma concentrations) in static or dynamic (PBPK) models to predict the magnitude of a potential DDI.[8]

Problem 3: My positive control inhibitor is not showing the expected potency.
  • Possible Cause 1: Reagent Issues: The positive control, probe substrate, or cofactor (NADPH) may have degraded.

    • Solution: Use fresh reagents and ensure proper storage conditions. Always qualify new lots of reagents.

  • Possible Cause 2: Incorrect Assay Conditions: The substrate concentration may be too high relative to its Km (Michaelis-Menten constant).

    • Solution: Ensure the probe substrate concentration is at or below its Km value for the specific batch of human liver microsomes used.[18]

  • Possible Cause 3: Procedural Error: Errors in pipetting or dilution can lead to inaccurate concentrations.

    • Solution: Review and verify all dilution calculations and pipetting techniques. Use calibrated pipettes.

Visualizations

cluster_0 CYP-Mediated Metabolism cluster_1 CYP Inhibition Drug Drug (Substrate) CYP CYP450 Enzyme Drug->CYP Binds to active site Blocked_CYP CYP450 Enzyme (Blocked) Drug->Blocked_CYP Binding prevented Metabolite Metabolite (Excreted) CYP->Metabolite Catalyzes oxidation Inhibitor Inhibitor (this compound) Inhibitor->Blocked_CYP Blocks active site

Caption: Mechanism of competitive CYP inhibition.

start Start: Assess DDI Potential of this compound screen Screen vs. Major CYP Isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) start->screen ic50 Determine Reversible IC50 Values screen->ic50 check_potency Is IC50 < Potency Threshold? ic50->check_potency no_risk Low Risk of Reversible Inhibition. Proceed with development. check_potency->no_risk No tdi_assay Conduct Time-Dependent Inhibition (TDI) Assay (IC50 Shift) check_potency->tdi_assay Yes check_tdi Significant IC50 Shift Observed? tdi_assay->check_tdi low_tdi_risk Low Risk of TDI. Evaluate clinical risk based on [I]/Ki. check_tdi->low_tdi_risk No kinact Determine kinact and KI for quantitative risk assessment check_tdi->kinact Yes pbpk Use data for PBPK modeling to predict clinical DDI low_tdi_risk->pbpk kinact->pbpk end Define Clinical DDI Study Strategy pbpk->end

Caption: Decision workflow for in vitro CYP inhibition studies.

References

Validation & Comparative

A Comparative Guide to dCTPase Inhibitors: TH1217 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxycytidine triphosphate pyrophosphatase (dCTPase), also known as DCTPP1, has emerged as a compelling target in cancer therapy. This enzyme plays a crucial role in maintaining the integrity of the cellular nucleotide pool by hydrolyzing both canonical and non-canonical deoxycytidine triphosphates. Its overexpression in various cancers is associated with tumor progression and resistance to certain chemotherapeutic agents. This guide provides a comparative analysis of TH1217, a potent dCTPase inhibitor, with other known inhibitors, supported by available experimental data.

Performance Comparison of dCTPase Inhibitors

The following table summarizes the in vitro potency of this compound and other selected dCTPase inhibitors from different chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorChemical ClassIC50 (nM)Organism/Cell LineReference
This compound (Compound 30) Boronate47Human[1]
Compound A Piperazin-1-ylpyridazine36Human[1]
Compound B Triazolo[3,4-b][2][3][4]thiadiazole20Human[1]
Triptolide Diterpenoid30900Not Specified[1]
Compound C Benzimidazole22000Human[2]
Compound D Isoxazolo[4,5-c]pyridin-4(5H)-one100000Human[1]

Experimental Protocols

A common method for determining dCTPase activity and the potency of its inhibitors is the Malachite Green Assay . This colorimetric assay quantifies the amount of inorganic phosphate released from the enzymatic hydrolysis of dCTP.

Principle of the Malachite Green Assay

dCTPase catalyzes the hydrolysis of dCTP into dCMP and pyrophosphate (PPi). In a secondary reaction, inorganic pyrophosphatase (PPase) hydrolyzes PPi into two molecules of inorganic phosphate (Pi). The malachite green reagent then forms a colored complex with the free phosphate, and the absorbance of this complex is measured spectrophotometrically, typically at a wavelength of 620-640 nm. The amount of phosphate detected is directly proportional to the dCTPase activity.

Generalized Protocol for dCTPase Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Recombinant human dCTPase is purified and diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • A stock solution of the substrate, dCTP, is prepared in the assay buffer.

  • Inhibitor Preparation:

    • The test compounds, including this compound and other inhibitors, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial dilutions of the inhibitors are prepared to determine the IC50 value.

  • Assay Procedure:

    • The assay is typically performed in a 96-well or 384-well microplate.

    • A defined amount of dCTPase enzyme is pre-incubated with varying concentrations of the inhibitor for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.

    • The enzymatic reaction is initiated by adding a specific concentration of the dCTP substrate.

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes).

    • The reaction is stopped, and the malachite green reagent is added to each well.

    • After a short incubation period to allow for color development, the absorbance is measured using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of dCTPase inhibition and the process of identifying inhibitors, the following diagrams have been generated using the DOT language for Graphviz.

dCTPase_Signaling_Pathway cluster_nucleotide Nucleotide Pool cluster_products Products cluster_cellular_processes Cellular Processes dCTP dCTP dCTPase dCTPase (DCTPP1) dCTP->dCTPase DNA_synthesis DNA Synthesis & Repair dCTP->DNA_synthesis non_canonical_dNTPs Non-canonical dNTPs non_canonical_dNTPs->dCTPase dCMP dCMP dCTPase->dCMP PPi PPi dCTPase->PPi dCMP->DNA_synthesis cell_proliferation Cancer Cell Proliferation DNA_synthesis->cell_proliferation This compound This compound & Other Inhibitors This compound->dCTPase Inhibition

Caption: Role of dCTPase in Nucleotide Metabolism and Cancer.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis enzyme_prep dCTPase Enzyme Preparation pre_incubation Pre-incubation: Enzyme + Inhibitor enzyme_prep->pre_incubation inhibitor_prep Inhibitor Dilution (e.g., this compound) inhibitor_prep->pre_incubation substrate_prep Substrate (dCTP) Preparation reaction_initiation Reaction Initiation: Add dCTP substrate_prep->reaction_initiation pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation reaction_stop Stop Reaction reaction_incubation->reaction_stop malachite_green Malachite Green Reagent Addition reaction_stop->malachite_green color_development Color Development malachite_green->color_development absorbance_reading Absorbance Reading (620-640 nm) color_development->absorbance_reading data_analysis Data Analysis: IC50 Determination absorbance_reading->data_analysis

Caption: Workflow for dCTPase Inhibitor Screening.

Conclusion

The development of potent and selective dCTPase inhibitors like this compound represents a promising strategy in oncology. By disrupting the nucleotide metabolism of cancer cells, these inhibitors have the potential to enhance the efficacy of existing chemotherapies and offer new therapeutic avenues. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating the comparative evaluation of novel dCTPase inhibitors and guiding future research efforts. Further investigation into the in vivo efficacy and safety profiles of these compounds is warranted to translate these promising in vitro findings into clinical applications.

References

TH1217 vs. Other Cytidine Analogue Sensitizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TH1217 with other strategies aimed at sensitizing cancer cells to cytidine analogue chemotherapeutics. Cytidine analogues, such as gemcitabine and decitabine, are a cornerstone of treatment for various hematological and solid tumors. However, their efficacy is often limited by intrinsic or acquired resistance. One emerging strategy to overcome this resistance is to protect the active forms of these drugs from degradation within the cancer cell. This guide focuses on this compound, a novel inhibitor of dCTP pyrophosphatase 1 (dCTPase), and compares its mechanism and available data with other sensitizing agents.

Introduction to Cytidine Analogue Sensitization

Cytidine analogues are prodrugs that require intracellular phosphorylation to their triphosphate form to exert their cytotoxic effects by incorporating into DNA and/or RNA.[1] A key mechanism of resistance is the degradation of these active triphosphates. Two primary enzyme families are implicated in this process:

  • dCTP pyrophosphatase 1 (dCTPase): This enzyme "sanitizes" the nucleotide pool by hydrolyzing both normal and modified deoxynucleoside triphosphates, including the active forms of some cytidine analogues, back to their monophosphate form.[1][2] Inhibition of dCTPase is hypothesized to increase the intracellular concentration of the active drug triphosphate, thereby enhancing its anti-cancer effect.[1]

  • Cytidine Deaminase (CDA): This enzyme catalyzes the deamination of cytidine and its analogues, converting them into inactive uridine counterparts.[3][4][5] High levels of CDA are a known mechanism of resistance to drugs like decitabine and gemcitabine.[3][4]

This guide will compare inhibitors of these two distinct enzymatic pathways as strategies to sensitize cancer cells to cytidine analogue therapy.

This compound and other dCTPase Inhibitors

This compound is a potent and selective boronate inhibitor of dCTPase.[1][2] It represents a novel class of sensitizers designed to prevent the degradation of the active triphosphate forms of cytidine analogues.[1]

Mechanism of Action of this compound

The proposed mechanism for this compound-mediated sensitization is illustrated below. By inhibiting dCTPase, this compound prevents the hydrolysis of the active cytidine analogue triphosphate (CA-TP), leading to its accumulation and increased incorporation into DNA, ultimately resulting in enhanced cancer cell death.

TH1217_Mechanism_of_Action cluster_cell Cancer Cell CA Cytidine Analogue (e.g., Gemcitabine) CATP Active Triphosphate (CA-TP) CA->CATP Phosphorylation DNA_Damage DNA Incorporation & Cell Death CATP->DNA_Damage Inactive_Metabolite Inactive Monophosphate (CA-MP) CATP->Inactive_Metabolite Hydrolysis dCTPase dCTPase dCTPase->Inactive_Metabolite This compound This compound This compound->dCTPase Inhibition

Caption: Mechanism of this compound as a cytidine analogue sensitizer.

Preclinical Data for dCTPase Inhibitors

Direct comparative studies between different dCTPase inhibitors are scarce in publicly available literature. The primary data comes from the discovery of a series of boronate inhibitors, including this compound (referred to as compound 30 in the source publication) and its close analogue, compound 18.[1][2]

Table 1: In Vitro Activity of dCTPase Inhibitors

CompoundTargetIC50 (nM)Cell LineCytidine AnalogueSynergy Observed
This compound (Cpd 30) dCTPase47---
Compound 18 dCTPase76HL-60DecitabineYes (Synergistic)
HL-605-AzacytidineYes (Synergistic)
HL-60GemcitabineYes (Synergistic)
Triptolide dCTPase~20 µM--Not reported

Data for this compound and Compound 18 sourced from Llona-Minguez et al. (2016).[1][2] Synergy was quantified using the Chou-Talalay method.[1] Triptolide data from Wang et al. (2011).[6]

Alternative Sensitizers: Cytidine Deaminase (CDA) Inhibitors

A more established strategy for enhancing cytidine analogue efficacy is the inhibition of Cytidine Deaminase (CDA).

Mechanism of Action of CDA Inhibitors

CDA inhibitors, such as Tetrahydrouridine (THU), prevent the deamination of cytidine analogues, thereby increasing their plasma half-life and intracellular availability for conversion to their active triphosphate forms.

Table 2: Comparison of Sensitization Strategies

FeaturedCTPase Inhibition (e.g., this compound)CDA Inhibition (e.g., THU)
Target Enzyme dCTP pyrophosphatase 1Cytidine Deaminase
Point of Intervention Intracellular: Protects the active triphosphate formSystemic & Intracellular: Protects the parent drug
Effect Increases intracellular half-life of active drugIncreases plasma half-life and intracellular concentration of parent drug
Examples This compound, Boronate analoguesTetrahydrouridine (THU), 3-Deazauridine
Clinical Status PreclinicalClinical Trials (e.g., THU with decitabine)[3][4]

Experimental Protocols

Synergy Analysis of a Sensitizer with a Cytidine Analogue

The following is a generalized protocol for determining the synergistic effect of a sensitizer like this compound when combined with a cytidine analogue. The Chou-Talalay method for quantifying synergy is a widely accepted approach.[1]

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HL-60 leukemia cells) in appropriate media and conditions.[3]
  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Drug Preparation:

  • Prepare stock solutions of the sensitizer (e.g., this compound) and the cytidine analogue (e.g., gemcitabine) in a suitable solvent like DMSO.
  • Perform serial dilutions to create a range of concentrations for both single-agent and combination treatments. For combination studies, drugs are often mixed at constant, non-antagonistic molar ratios (e.g., 1:1, 1:3, 3:1).

3. Cell Treatment:

  • Treat cells with the single agents and the drug combinations for a specified period (e.g., 72 hours).[1] Include vehicle-only controls.

4. Viability Assay:

  • Assess cell viability using a standard method such as the Resazurin assay or MTT assay.[1]
  • Measure the absorbance or fluorescence using a plate reader.

5. Data Analysis:

  • Convert raw data to percentage of cell viability relative to the vehicle control.
  • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
  • CI < 1: Synergy
  • CI = 1: Additive effect
  • CI > 1: Antagonism

A[label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Drug Preparation\n(Serial Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cell Treatment\n(Single agents & Combinations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubation\n(e.g., 72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Viability Assay\n(e.g., Resazurin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(Calculate Combination Index)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D -> E -> F; }

Caption: General workflow for a synergy experiment.

Conclusion

This compound and other potent, selective dCTPase inhibitors represent a promising and novel strategy for sensitizing cancer cells to cytidine analogue chemotherapy. The proposed mechanism of protecting the active triphosphate form of these drugs from intracellular degradation is distinct from the more clinically advanced strategy of inhibiting cytidine deaminase. While preclinical data for dCTPase inhibitors shows a clear synergistic effect with cytidine analogues in leukemia cells, further research is needed.[1] Specifically, direct comparative studies between dCTPase inhibitors and CDA inhibitors would be highly valuable to determine the relative efficacy and potential clinical positioning of these different sensitizing strategies. The development of compounds like this compound provides a new tool to potentially overcome resistance and enhance the therapeutic window of widely used anticancer agents.

References

Cross-Validation of TH1217's Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor, TH1217. While initial information suggested potential antiviral activity, a comprehensive review of published scientific literature reveals a primary focus on its role as an anticancer agent, with no specific experimental data available to validate its efficacy against viral pathogens.

This compound: Profile of a dCTPase Inhibitor

This compound is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase), with a reported half-maximal inhibitory concentration (IC50) of 47 nM. The primary mechanism of action of this compound involves the inhibition of dCTPase, an enzyme responsible for regulating the intracellular pool of nucleotides. By blocking this enzyme, this compound has been shown to enhance the cytotoxic effects of cytidine analogues, a class of chemotherapy drugs, in leukemia cells.[1]

Commercially available information suggests that this compound may modulate interactors of SARS-CoV-2, indicating a potential, yet unproven, role in COVID-19 research.[1] However, extensive searches for peer-reviewed studies containing quantitative data on its antiviral activity (e.g., EC50, CC50 values) against SARS-CoV-2 or any other virus have been unsuccessful.

Comparative Landscape of Antiviral Agents

To provide context for where a dCTPase inhibitor like this compound might fit within the broader antiviral landscape, this section outlines common classes of antiviral drugs and their mechanisms of action. This comparison is based on established antiviral agents, as no direct comparative data for this compound exists.

Antiviral Drug ClassMechanism of ActionExamples
Nucleoside/Nucleotide Analogues Inhibit viral DNA or RNA synthesis by acting as chain terminators.Remdesivir, Acyclovir, Sofosbuvir
Protease Inhibitors Block the activity of viral proteases, which are essential for viral replication.Lopinavir, Ritonavir, Nirmatrelvir
Entry Inhibitors Prevent the virus from entering the host cell.Maraviroc, Enfuvirtide
Neuraminidase Inhibitors Prevent the release of new viral particles from infected cells.Oseltamivir, Zanamivir
Immunomodulators Modify the host's immune response to the viral infection.Interferons

Experimental Protocols for Antiviral Activity Assessment

While no specific protocols for this compound are available, the following are standard in vitro assays used to determine the antiviral efficacy and cytotoxicity of investigational compounds.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).

Principle: Various methods can be employed, such as the MTT, MTS, or neutral red uptake assays. These assays measure metabolic activity or cell membrane integrity as an indicator of cell viability.

General Protocol (MTT Assay):

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (EC50 Determination)

Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC50).

Principle: Common methods include plaque reduction assays, yield reduction assays, or reporter gene-based assays.

General Protocol (Plaque Reduction Assay):

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Infect the cell monolayers with a known amount of virus for a defined adsorption period (e.g., 1 hour).

  • Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

As no specific antiviral mechanism for this compound has been elucidated, diagrams of its known mechanism in cancer and a general antiviral drug discovery workflow are provided below.

dCTPase_Inhibition This compound This compound dCTPase dCTPase Pyrophosphatase 1 (dCTPase) This compound->dCTPase Inhibits Active_Triphosphates Active Triphosphate Form dCTPase->Active_Triphosphates Degrades Cytidine_Analogues Cytidine Analogues (e.g., Decitabine) Cytidine_Analogues->Active_Triphosphates Phosphorylation DNA_Incorporation Incorporation into DNA Active_Triphosphates->DNA_Incorporation Cytotoxicity Enhanced Cytotoxicity in Leukemia Cells DNA_Incorporation->Cytotoxicity

Caption: Mechanism of this compound in enhancing the effect of cytidine analogues.

Antiviral_Workflow Compound_Screening Compound Library Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (CC50) Hit_Identification->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (EC50) Hit_Identification->Antiviral_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Antiviral_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General workflow for antiviral drug discovery.

Conclusion

This compound is a well-characterized inhibitor of dCTPase with demonstrated potential in enhancing the efficacy of certain anticancer drugs. While there are preliminary suggestions of its potential to interact with SARS-CoV-2-related cellular factors, there is currently no published scientific evidence to support its direct antiviral activity. The information presented in this guide is intended to provide a framework for understanding how such a compound would be evaluated for antiviral properties. Further research, including in vitro and in vivo studies, is necessary to determine if this compound or other dCTPase inhibitors represent a viable strategy for the treatment of viral diseases. Researchers interested in the antiviral potential of this compound are encouraged to perform the foundational experiments outlined in the provided general protocols to generate the necessary data for a comprehensive evaluation and comparison.

References

Independent Verification of TH1217 IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dCTPase pyrophosphatase 1 (dCTPase) inhibitor, TH1217, with alternative compounds. While a direct independent verification of the reported IC50 value for this compound is not publicly available, this document compiles existing data on its potency and compares it with other known dCTPase inhibitors and functionally related cytotoxic agents. Detailed experimental protocols for IC50 determination and relevant signaling pathways are also presented to aid researchers in their investigations.

Comparative Analysis of dCTPase Inhibitors and Cytidine Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant compounds. It is important to note that IC50 values can be highly dependent on the specific experimental conditions, including the cell line used and the assay methodology.[1]

CompoundTargetReported IC50 (nM)Compound ClassNotes
This compound dCTPase 47 Benzimidazole derivative Potent and selective inhibitor. Enhances the cytotoxic effect of cytidine analogues.[2]
TriptolidedCTPase (among other targets)~7-10 (cell growth inhibition)Diterpenoid triepoxideA natural product with broad bioactivity. The reported IC50 for dCTPase inhibition varies.
Compound 6 dCTPase57Benzimidazole derivativeFrom the same study that identified this compound.
Triazolothiadiazole DerivativedCTPase20TriazolothiadiazoleA potent dCTPase inhibitor.
GemcitabineDNA synthesis2.3 - 15.3Cytidine AnalogueIC50 varies depending on the cell line (e.g., HAP1-KO MBD4 vs. HAP1-WT).
Cytarabine (Ara-C)DNA synthesis190 - 760Cytidine AnalogueIC50 varies depending on the cell line (e.g., HAP1-KO MBD4 vs. HAP1-WT).

Signaling Pathways

dCTPase plays a crucial role in maintaining cellular nucleotide pool homeostasis, which is vital for DNA replication and repair. Its inhibition can disrupt these processes, leading to cell death, particularly in rapidly dividing cancer cells. dCTPase has been implicated in two major signaling pathways:

  • DNA Damage Response (DDR) Pathway: By regulating the levels of dCTP, dCTPase influences the fidelity of DNA synthesis and repair. Inhibition of dCTPase can lead to an imbalance in the nucleotide pool, increasing the incorporation of non-canonical nucleotides into DNA, which in turn triggers the DNA damage response.

  • Wnt Signaling Pathway: Recent studies have suggested a role for dCTPase in the Wnt signaling pathway, a critical pathway involved in embryonic development and cancer. The exact mechanism of this interaction is still under investigation.

DNA Damage Response Pathway involving dCTPase

DNA_Damage_Response cluster_0 Cellular Nucleotide Pool cluster_1 DNA Metabolism cluster_2 Cellular Response dNTPs dNTPs dCTP dCTP DNA_Synth DNA Synthesis dCTP->DNA_Synth DNA_Repair DNA Repair dCTP->DNA_Repair dCTPase dCTPase dCTP->dCTPase DNA_Damage DNA Damage DNA_Synth->DNA_Damage Errors DNA_Repair->DNA_Damage Failure Apoptosis Apoptosis DNA_Damage->Apoptosis dCTPase->dNTPs Hydrolysis This compound This compound This compound->dCTPase Inhibits

Caption: Role of dCTPase in the DNA Damage Response pathway and its inhibition by this compound.

Wnt Signaling Pathway and dCTPase

Wnt_Signaling cluster_0 Wnt Pathway Activation cluster_1 β-catenin Regulation cluster_2 Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin beta_catenin_nuc β-catenin (nuclear) beta_catenin->beta_catenin_nuc Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression dCTPase dCTPase dCTPase->Wnt Modulates?

Caption: Postulated involvement of dCTPase in the Wnt signaling pathway.

Experimental Protocols

The determination of a compound's IC50 value is a cornerstone of pharmacological research. While the precise protocol for the independent verification of this compound's IC50 is not available, a standard methodology based on the original discovery and general practice is outlined below.

IC50 Determination via Malachite Green Assay (as per original this compound discovery)

This method is suitable for measuring the activity of pyrophosphatases like dCTPase by detecting the release of inorganic phosphate.

Materials:

  • Recombinant human dCTPase protein

  • This compound or other test compounds

  • dCTP (substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Malachite Green reagent

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the assay buffer, dCTPase enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add dCTP to each well to start the enzymatic reaction. Include controls with no enzyme and no inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate produced.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for IC50 Determination using MTT Cell Viability Assay

This is a common colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability.

Materials:

  • Cancer cell line of interest (e.g., a leukemia cell line for this compound)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of dCTPase with a reported IC50 of 47 nM. While direct independent verification of this value is lacking in the public domain, the available data suggests it is a promising candidate for further investigation, particularly in combination with cytidine analogues for cancer therapy. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own studies and further elucidate the therapeutic potential of targeting dCTPase. The comparison with other dCTPase inhibitors and related cytotoxic agents highlights the competitive landscape and the need for standardized assays for robust cross-study comparisons.

References

Head-to-Head Comparison of Novel dCTP Pyrophosphatase 1 (dCTPase) Inhibitors: TH1217 and Related Benzimidazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and characteristics of the first potent and selective dCTPase inhibitors.

This guide provides a comprehensive head-to-head comparison of TH1217 (also known as compound 30) and its related benzimidazole-based analogues, which represent the first potent and selective inhibitors of human dCTP pyrophosphatase 1 (dCTPase). The data presented is derived from the seminal study by Llona-Minguez et al., which elucidated the structure-activity relationship of this novel class of inhibitors.[1][2]

dCTP pyrophosphatase 1 (dCTPase) is a critical enzyme in maintaining the fidelity of the nucleotide pool within cells by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). Its overexpression in various cancers has been linked to tumorigenesis and resistance to certain chemotherapies, making it a promising target for anticancer drug development. The compounds discussed herein were developed to modulate the activity of dCTPase and enhance the efficacy of existing cancer treatments.

Comparative Analysis of Inhibitor Potency and Physicochemical Properties

The following tables summarize the key quantitative data for this compound and its analogues, providing a clear comparison of their inhibitory activity against dCTPase and their fundamental physicochemical properties.

Table 1: In Vitro Inhibitory Activity of Benzimidazole Analogues against dCTPase

CompoundIC50 (nM)
This compound (Compound 30) 47
Compound 14>100,000
Compound 1860
Compound 29110
Compound 3180

Table 2: Physicochemical and ADME Properties of this compound

ParameterValue
Aqueous Solubility (µM)>100
Plasma Stability (in vitro, t4h)86%
Mouse Microsomal Half-life (min)109
Cell Permeability (10⁻⁶ cm/s)8.66

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the protocols described by Llona-Minguez et al.

dCTPase Inhibition Assay

The inhibitory potency of the compounds was determined using a malachite green-based colorimetric assay that measures the inorganic phosphate released from the hydrolysis of dCTP by dCTPase.

  • Enzyme and Substrate Preparation: Recombinant human dCTPase was purified and diluted in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT). The substrate, dCTP, was also prepared in the assay buffer.

  • Compound Preparation: The test compounds were serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The assay was performed in 96-well plates. 5 µL of the diluted compound was added to each well, followed by 20 µL of the dCTPase enzyme solution. The plate was incubated for 15 minutes at room temperature. The reaction was initiated by adding 25 µL of the dCTP substrate solution.

  • Detection: After a 30-minute incubation at room temperature, the reaction was quenched, and the amount of inorganic phosphate produced was measured by adding a malachite green reagent. The absorbance was read at 620 nm using a plate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Aqueous Solubility Assay

The thermodynamic solubility of the compounds was determined using a plate-based method.

  • Sample Preparation: A stock solution of the compound in DMSO was added to a phosphate buffer saline (PBS) solution at pH 7.4.

  • Equilibration: The samples were shaken for 24 hours at room temperature to reach equilibrium.

  • Separation: The undissolved compound was removed by filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate was determined by liquid chromatography-mass spectrometry (LC-MS) by comparing it to a standard curve.

In Vitro Plasma Stability Assay

The stability of the compounds in plasma was assessed to predict their in vivo half-life.

  • Incubation: The test compound was incubated in plasma (human or mouse) at 37°C.

  • Time Points: Aliquots were taken at various time points (e.g., 0, 1, 2, 4 hours).

  • Analysis: The reaction was stopped by adding a quenching solution (e.g., acetonitrile). The samples were then analyzed by LC-MS to determine the percentage of the compound remaining at each time point relative to the initial concentration.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

dCTPase Signaling Pathway cluster_0 Nucleotide Pool dCTP dCTP dCTPase dCTPase (Pyrophosphatase) dCTP->dCTPase Hydrolysis dCMP dCMP dCTPase->dCMP Product This compound This compound (Inhibitor) This compound->dCTPase Inhibition Experimental Workflow for dCTPase Inhibitor Evaluation A Compound Synthesis (Benzimidazole Analogues) B dCTPase Inhibition Assay (IC50 Determination) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Compound Selection (e.g., this compound) C->D E ADME & Physicochemical Property Profiling D->E F In Vivo Efficacy Studies E->F

References

Replicating Published Findings on TH1217: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dCTPase inhibitor TH1217 with other relevant molecules, based on published experimental data. It is intended to assist researchers in replicating and building upon the findings related to this potent and selective compound.

Introduction

This compound, also identified as boronate 30, is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key enzyme in nucleotide metabolism.[1][2] dCTPase plays a crucial role in maintaining the balance of the deoxynucleoside triphosphate (dNTP) pool, which is essential for genomic integrity. Its inhibition can lead to an imbalance in dNTP levels, ultimately triggering DNA damage responses and apoptosis in cancer cells. Published research has demonstrated that this compound enhances the cytotoxic effects of cytidine analogues, such as cytarabine, in leukemia cell lines, highlighting its potential as a combination therapy agent.[1][2]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and a selection of comparator compounds from the primary literature.

Table 1: In Vitro Potency Against Human dCTPase

CompoundIC50 (nM)
This compound (boronate 30) 47
Compound 657
Compound 187
Compound 22>10,000

Data extracted from Llona-Minguez et al., 2016.

Table 2: In Vitro ADME & Physicochemical Profile of this compound

ParameterValue
Aqueous Solubility (µM)>100
Plasma Stability (human, 4h)86% remaining
Mouse Microsomal Half-life (min)109
Cell Permeability (Caco-2, 10^-6 cm/s)8.66
CYP Inhibition (five major isoforms)No significant inhibition

Data extracted from Llona-Minguez et al., 2016 and MedChemExpress product information.[1]

Table 3: Synergistic Cytotoxicity with Cytidine Analogues

Cell LineCompoundCytarabine IC50 (nM)Fold Sensitization
HL-60Cytarabine alone50-
HL-60This compound (2.5 µM) + Cytarabine <10 >5

Data interpretation based on graphical representations in Llona-Minguez et al., 2016. Specific values for the combination IC50 were not provided in the available text.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication of the published findings.

dCTPase Inhibition Assay (Malachite Green Assay)

This assay quantifies the inhibition of dCTPase activity by measuring the amount of inorganic phosphate released from the hydrolysis of dCTP.

  • Reagents:

    • Recombinant human dCTPase enzyme

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

    • dCTP (substrate)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • Malachite Green Reagent A: 0.045% Malachite Green in water

    • Malachite Green Reagent B: 4.2% ammonium molybdate in 4N HCl

    • Malachite Green Reagent C: 0.01% Tween 20

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and dCTPase enzyme.

    • Add test compounds at various concentrations to the wells of a 96-well plate.

    • Add the dCTPase enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding dCTP to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding Malachite Green Reagents A and B.

    • After a 15-minute color development period, add Reagent C.

    • Measure the absorbance at 620 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (Resazurin Assay)

This assay assesses the cytotoxic effect of compounds on leukemia cell lines by measuring the metabolic activity of viable cells.

  • Reagents:

    • Leukemia cell line (e.g., HL-60)

    • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

    • Test compounds (e.g., this compound) and cytarabine dissolved in DMSO

    • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Procedure:

    • Seed HL-60 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with a serial dilution of the test compound, cytarabine, or a combination of both.

    • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add resazurin solution to each well and incubate for another 4 hours.

    • Measure the fluorescence intensity with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 values.

Visualizations

Signaling Pathway

dCTPase_Inhibition_Pathway dCTPase Inhibition and Downstream Effects cluster_0 Nucleotide Metabolism cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences dCTP dCTP dCMP dCMP + PPi dCTP->dCMP dCTPase dCTP_imbalance dCTP Pool Imbalance dCTP->dCTP_imbalance Accumulation dNTP_pool dNTP Pool Balance dCMP->dNTP_pool Maintains This compound This compound This compound->dCTP Inhibits Cytarabine Cytarabine Ara_CTP Ara-CTP (Active form) Cytarabine->Ara_CTP Phosphorylation DNA_damage DNA Damage Ara_CTP->DNA_damage Incorporation into DNA dCTP_imbalance->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: dCTPase inhibition by this compound leads to dNTP pool imbalance and enhances cytarabine-induced DNA damage.

Experimental Workflow

Experimental_Workflow Workflow for this compound Evaluation cluster_0 In Vitro Potency cluster_1 Cellular Activity cluster_2 ADME Profiling dCTPase_assay dCTPase Inhibition Assay (Malachite Green) IC50_determination IC50 Determination dCTPase_assay->IC50_determination end End IC50_determination->end Cell_culture Leukemia Cell Culture (e.g., HL-60) Treatment Treatment with this compound and/or Cytarabine Cell_culture->Treatment Viability_assay Cell Viability Assay (Resazurin) Treatment->Viability_assay Synergy_analysis Synergy Analysis Viability_assay->Synergy_analysis Synergy_analysis->end Solubility Aqueous Solubility Plasma_stability Plasma Stability Microsomal_stability Microsomal Stability Permeability Cell Permeability (Caco-2) CYP_inhibition CYP Inhibition CYP_inhibition->end start Start start->dCTPase_assay start->Cell_culture start->Solubility

Caption: A streamlined workflow for the in vitro evaluation of this compound's potency, cellular activity, and ADME profile.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of TH1217

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for TH1217, a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase 1), intended for research use only.[1] Adherence to these guidelines is essential to ensure personal safety and environmental compliance.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. Key data for this compound are summarized below.

PropertyValue
Formal Name (T-4)-[N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO][4-[(5,6-dichloro-2-methyl-4-nitro-1H-benzimidazol-1-yl)methyl]phenyl]-boron
CAS Number 1862212-48-3
Molecular Formula C₂₀H₁₇BCl₂N₄O₆
Formula Weight 491.1
Purity ≥98%
Formulation A solid
Solubility Soluble in DMSO (≥10 mg/ml)[1]
Storage -20°C
Stability ≥4 years

Hazard Identification and Safety Precautions

This compound should be considered a hazardous material until comprehensive toxicological data is available.[1] The Safety Data Sheet (SDS) is the primary source of information regarding the hazards of this compound. Before handling, users must review the complete SDS provided by the supplier.

Core Safety Precautions:

  • Do not ingest, inhale, get in eyes, on skin, or on clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This should be adapted to comply with the specific environmental health and safety (EHS) guidelines of your institution and local regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent incompatibilities.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "1862212-48-3."

    • Indicate the primary hazards (e.g., "Toxic," "Irritant") on the label. If the specific hazards are not fully known, a label indicating "Hazards Not Fully Known" is appropriate.

    • Record the date when waste is first added to the container (accumulation start date).

  • Storage of Waste:

    • Store the waste container in a designated, secure area, away from incompatible materials.

    • The storage area should be cool and dry.

    • Ensure the container is kept tightly closed when not in use.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • Provide the EHS department with a completed hazardous waste disposal tag, including all required information about the waste stream.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_0 Preparation and Handling cluster_1 Waste Generation and Collection cluster_2 Waste Labeling and Storage cluster_3 Final Disposal A Review Safety Data Sheet (SDS) for this compound B Wear appropriate Personal Protective Equipment (PPE) A->B C Handle this compound in a ventilated area (e.g., fume hood) B->C D Collect all this compound-contaminated materials C->D E Place in a dedicated, compatible hazardous waste container D->E F Label container with 'Hazardous Waste', chemical name, and CAS number E->F G Store container in a designated, secure area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Complete and attach hazardous waste disposal tag H->I J Transfer waste to authorized EHS personnel I->J

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols before handling or disposing of this chemical.

References

Essential Safety and Handling Protocols for TH1217

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential guidance for the safe handling and disposal of TH1217, a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor.

This compound, also identified as ZINC1775962367, is a chemical compound for research use. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the supplier, Cayman Chemical, issues a clear warning: "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling."[1] This underscores the necessity for stringent adherence to safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE)

Based on the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound, ensuring a secure laboratory environment.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh solid this compound in fume hood prep_materials->handling_weigh Begin Handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_use Perform experimental procedure handling_dissolve->handling_use disp_solid Dispose of solid waste in designated hazardous waste container handling_use->disp_solid Begin Disposal disp_liquid Dispose of liquid waste in designated hazardous waste container disp_solid->disp_liquid disp_ppe Dispose of contaminated PPE as hazardous waste disp_liquid->disp_ppe cleanup_decontaminate Decontaminate work surfaces disp_ppe->cleanup_decontaminate Begin Cleanup cleanup_wash Wash hands thoroughly cleanup_decontaminate->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.